molecular formula C8H7ClF3NO B1394146 (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine CAS No. 874821-50-8

(5-Chloro-2-(trifluoromethoxy)phenyl)methanamine

Cat. No.: B1394146
CAS No.: 874821-50-8
M. Wt: 225.59 g/mol
InChI Key: JDHHWYYMKYZFOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Chloro-2-(trifluoromethoxy)phenyl)methanamine is a chemical building block of interest in advanced research and development, particularly in medicinal chemistry and drug discovery. The compound features a benzylamine core that is substituted with both a chloro and a trifluoromethoxy group. The primary amine functional group makes this compound a versatile intermediate for constructing more complex molecules through reactions such as amide bond formation or reductive amination. The trifluoromethoxy (OCF₃) group is a privileged substituent in agrochemical and pharmaceutical research. It is known for its strong electron-withdrawing nature and high lipophilicity, which can significantly influence a molecule's metabolic stability, bioavailability, and its ability to interact with biological targets . These properties make scaffolds containing the trifluoromethoxy group valuable in the design of compounds for biological testing . As a multifunctional aryl amine, this compound serves as a key precursor in the synthesis of potential pharmacologically active agents. Disclaimer: This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

[5-chloro-2-(trifluoromethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3NO/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-3H,4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHHWYYMKYZFOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CN)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676445
Record name 1-[5-Chloro-2-(trifluoromethoxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874821-50-8
Record name 1-[5-Chloro-2-(trifluoromethoxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(5-Chloro-2-(trifluoromethoxy)phenyl)methanamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic amine of significant interest in medicinal chemistry and drug discovery. This document details its fundamental chemical properties, including its molecular formula and weight, and delves into its synthesis, characterization, and potential applications. The inclusion of trifluoromethoxy and chloro- functional groups imparts unique electronic and lipophilic characteristics, making it a valuable building block for the development of novel therapeutic agents. This guide is intended to serve as a critical resource for researchers and professionals engaged in the design and synthesis of next-generation pharmaceuticals.

Core Molecular Attributes

This compound is a substituted benzylamine derivative. The precise arrangement of its constituent atoms dictates its chemical reactivity and biological activity.

Molecular Formula and Structure

The chemical formula for this compound has been determined to be C₈H₇ClF₃NO .

The structure consists of a benzene ring substituted with a chlorine atom at the 5-position, a trifluoromethoxy group at the 2-position, and a methanamine (aminomethyl) group at the 1-position.

Caption: 2D structure of this compound.

Molecular Weight

The molecular weight of this compound is a critical parameter for stoichiometric calculations in synthesis and for analytical characterization.[1]

PropertyValue
Molecular Weight 225.596 g/mol
Exact Mass 225.01700 Da

Physicochemical and Pharmacokinetic Profile

The trifluoromethoxy and chloro- substituents significantly influence the physicochemical properties of the molecule, which in turn are predictive of its pharmacokinetic behavior.

Computed Properties

Several key descriptors have been computationally derived to predict the behavior of this compound in biological systems.[1]

DescriptorValueSignificance in Drug Design
XLogP3 3.3976Indicates high lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility. The trifluoromethoxy group is known to enhance lipophilicity.[2]
Topological Polar Surface Area (TPSA) 35.2 ŲSuggests good potential for oral bioavailability and blood-brain barrier penetration.
Hydrogen Bond Donor Count 1The primary amine group can act as a hydrogen bond donor, which is crucial for target binding interactions.
Hydrogen Bond Acceptor Count 5The nitrogen, oxygen, and fluorine atoms can act as hydrogen bond acceptors, providing multiple points for interaction with biological targets.
Rotatable Bond Count 2Low number of rotatable bonds suggests a relatively rigid conformation, which can be advantageous for binding affinity and selectivity.
The Role of Fluorine Moieties in Drug Design

The incorporation of trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups is a well-established strategy in modern medicinal chemistry.[3][4] These groups can profoundly impact a molecule's:

  • Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic degradation, often leading to an improved pharmacokinetic profile and longer half-life.[2]

  • Lipophilicity: Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability and cell uptake.[2][3]

  • Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, potentially increasing binding affinity and potency.

  • pKa Modulation: The electron-withdrawing nature of these groups can alter the pKa of nearby functionalities, influencing ionization state at physiological pH.[3]

Synthesis and Manufacturing

The synthesis of this compound typically involves a multi-step process starting from commercially available precursors. While specific proprietary methods may vary, a general synthetic approach can be outlined.

Retrosynthetic Analysis

A plausible retrosynthetic pathway involves the reduction of a corresponding nitrile or the reductive amination of an aldehyde.

G target This compound nitrile 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile target->nitrile Reduction (e.g., LiAlH4, H2/Catalyst) aldehyde 5-Chloro-2-(trifluoromethoxy)benzaldehyde target->aldehyde Reductive Amination precursor1 Substituted Toluene Derivative nitrile->precursor1 Cyanation aldehyde->precursor1 Oxidation

Sources

An In-Depth Technical Guide to the ¹³C NMR Analysis of (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine, a compound of interest in contemporary drug discovery and development. We delve into the foundational principles governing the chemical shifts and coupling constants in this polysubstituted aromatic system, detailing the profound influence of the chloro, trifluoromethoxy, and methanamine substituents. This document outlines a robust, self-validating experimental protocol for acquiring high-fidelity ¹³C NMR data and presents a detailed interpretation of the expected spectrum. By explaining the causality behind experimental choices and spectral features, this guide serves as a practical resource for researchers, scientists, and drug development professionals seeking to ensure the structural integrity and purity of this and structurally related compounds.

Introduction: The Structural Significance of this compound

This compound is a highly functionalized aromatic amine. The incorporation of a trifluoromethoxy (-OCF₃) group is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The chlorine atom and the benzylamine moiety further modulate the electronic and steric properties of the molecule, making precise structural elucidation paramount. ¹³C NMR spectroscopy is an indispensable tool for confirming the substitution pattern of the aromatic ring and verifying the integrity of the key functional groups. An unambiguous assignment of all carbon signals is critical for quality control, reaction monitoring, and regulatory submissions.

Fundamental Principles: Decoding the ¹³C Spectrum

The ¹³C NMR spectrum of this compound is defined by the interplay of its three substituents on the benzene ring. Each substituent exerts distinct electronic effects (inductive and resonance) that shield or deshield the various carbon nuclei, leading to a predictable, yet complex, pattern of chemical shifts (δ).

  • Trifluoromethoxy (-OCF₃) Group: This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms.[1] It significantly deshields the carbon to which it is attached (C2). A key feature of the -OCF₃ group is the coupling between the ¹³C and ¹⁹F nuclei. The carbon of the CF₃ group itself will appear as a quartet due to one-bond coupling (¹JCF), typically with a large coupling constant of around 250-260 Hz.[2] The aromatic carbon directly bonded to the -OCF₃ group (C2) will also exhibit a smaller quartet splitting due to two-bond coupling (²JCF). Long-range couplings to other carbons on the ring (³JCF and ⁴JCF) are also possible, though often smaller.[3]

  • Chloro (-Cl) Group: As an electronegative halogen, chlorine exerts a strong electron-withdrawing inductive effect, deshielding the carbon it is bonded to (C5). It also has a weak electron-donating resonance effect due to its lone pairs.

  • Methanamine (-CH₂NH₂) Group: The aminomethyl group has a more complex influence. The nitrogen atom is electron-withdrawing, which would typically deshield the attached methylene carbon (-CH₂). The -CH₂ group itself is weakly electron-donating towards the aromatic ring. The chemical shift of this benzylic carbon is sensitive to the substitution pattern on the ring.

Due to the lack of symmetry in the molecule, all six aromatic carbons are expected to be chemically non-equivalent and should produce distinct signals in the ¹³C NMR spectrum.[4]

Experimental Protocol: A Self-Validating Approach to Data Acquisition

Acquiring a high-quality, interpretable ¹³C NMR spectrum requires careful attention to the experimental setup. The following protocol is designed to yield reliable and reproducible results.

Sample Preparation
  • Analyte: Weigh approximately 20-50 mg of this compound.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for amines as it can minimize peak broadening associated with proton exchange of the -NH₂ group.[5] Deuterated chloroform (CDCl₃) is also commonly used.

  • Dissolution: Dissolve the analyte in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Referencing: Tetramethylsilane (TMS) is typically used as an internal reference standard (δ = 0.0 ppm).

NMR Spectrometer Setup (Illustrative for a 400 MHz Instrument)
  • Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Experiment: A standard proton-decoupled ¹³C experiment (zgpg30 or similar).

    • Pulse Width: A 30° pulse angle is recommended to allow for faster repetition rates without saturating the quaternary carbons, which often have longer relaxation times.[6]

    • Spectral Width: Set to approximately 240 ppm to encompass the full range of expected carbon chemical shifts.

    • Acquisition Time (AQ): At least 2-3 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): A delay of 2 seconds is a reasonable starting point. For truly quantitative results, a longer delay of at least five times the longest T₁ relaxation time is necessary.[7]

    • Number of Scans (NS): Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

  • Advanced Experiments (Optional but Recommended):

    • DEPT-135: A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is highly recommended. This technique distinguishes between different types of carbon atoms based on the number of attached protons. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed in a DEPT-135 spectrum.[8]

The overall workflow for this analysis can be visualized as follows:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep1 Weigh Analyte Prep2 Dissolve in Deuterated Solvent Prep1->Prep2 Prep3 Add TMS Reference Prep2->Prep3 Acq1 Lock & Shim Prep3->Acq1 Acq2 Acquire ¹³C Spectrum Acq1->Acq2 Acq3 Acquire DEPT-135 Spectrum Acq1->Acq3 Proc1 Fourier Transform Acq2->Proc1 Acq3->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Peak Picking & Integration Proc2->Proc3 Proc4 Assign Signals Proc3->Proc4

Caption: C-F Coupling in the -OCF₃ Group.

Conclusion: Synthesizing Data into Structural Confirmation

The comprehensive ¹³C NMR analysis, including a standard proton-decoupled spectrum and a DEPT-135 experiment, provides a powerful and definitive method for the structural elucidation of this compound. The observation of eight distinct carbon signals, with specific chemical shifts, multiplicities, and DEPT-135 phasing, allows for the unambiguous confirmation of the molecular structure. The characteristic quartet of the -CF₃ carbon and the further quartet of the C2 carbon are particularly diagnostic. This detailed analytical approach ensures the identity and purity of the compound, which is a critical requirement in the rigorous environment of pharmaceutical research and development.

References

  • Doddrell, D., et al. (1976). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on¹³C–¹⁹F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. Available at: [Link]

  • Schaefer, T., et al. (1991). Long-range ¹H,¹⁹F and ¹³C,¹⁹F coupling constants and molecular orbital computations as indicators of the conformation of the trifluoromethoxy group in C₆H₅OCF₃ and 4-F-C₆H₄OCF₃. Canadian Journal of Chemistry, 69(6), 1047-1052. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.11: DEPT ¹³C NMR Spectroscopy. Available at: [Link]

  • Nanalysis. (2015). DEPT: A tool for 13C peak assignments. Available at: [Link]

  • Li, Y., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), 53579. Available at: [Link]

  • Pearson. (2023). How might you use 13C NMR spectroscopy to differentiate between ortho, meta, and para disubstituted benzene rings? Available at: [Link]

  • O'Neil, C. R., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5359-5368. Available at: [Link]

  • JoVE. (2025). NMR Spectroscopy Of Amines. Available at: [Link]

  • University of Notre Dame. (2022). Organic Structure Elucidation Workbook. Available at: [Link]

  • Magritek. (n.d.). Quantification of single components in complex mixtures by 13C NMR. Available at: [Link]

  • Royal Society of Chemistry. (2011). Supporting Information for Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids. Available at: [Link]

  • University of Calgary. (n.d.). Quantitative NMR Spectroscopy. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Typical C-13 NMR Chemical shifts. Available at: [Link]

  • Royal Society of Chemistry. (2018). Acquiring 1H and 13C Spectra. In Structure Elucidation in Organic Chemistry. Available at: [Link]

  • CEITEC. (n.d.). 13C NMR (carbon nuclear magnetic resonance). Available at: [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Available at: [Link]

  • Zhang, L., et al. (2014). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Magnetic Resonance in Chemistry, 52(4), 143-149. Available at: [Link]

  • Meanwell, N. A. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Journal of Medicinal Chemistry, 66(15), 10195-10242. Available at: [Link]

  • Lee, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20297. Available at: [Link]

  • Royal Society of Chemistry. (2016). Supporting information: Catalytic oxidative coupling of benzylamines to imines under N2 environment. Available at: [Link]

Sources

The Emerging Potential of (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine: A Technical Guide for Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine, a fluorinated benzylamine derivative with significant potential in medicinal chemistry and chemical biology. While this specific molecule is a relatively underexplored chemical entity, its structural motifs—a chlorinated phenyl ring, a trifluoromethoxy group, and a benzylamine moiety—suggest a range of promising research applications. This document is intended for researchers, scientists, and drug development professionals interested in leveraging this compound for the discovery of novel therapeutic agents and chemical probes. We will explore its physicochemical properties, propose a robust synthetic route, and detail potential applications in central nervous system (CNS) disorders and oncology, complete with actionable experimental protocols.

The Molecule: Physicochemical Properties and Structural Rationale

This compound is a primary amine with a molecular structure that combines several key features known to impart favorable pharmacological properties. The trifluoromethoxy (-OCF3) group is a bioisostere of the methoxy group but with significantly different electronic properties. It is highly lipophilic and metabolically stable, which can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier, and resist degradation by metabolic enzymes.[1][2][3] The chlorine atom and the trifluoromethoxy group are both electron-withdrawing, which can influence the pKa of the amine and its interactions with biological targets.

Table 1: Physicochemical Properties of this compound and Related Precursors

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Properties
5-Chloro-2-(trifluoromethoxy)benzaldehydeC8H4ClF3O224.56Precursor for synthesis
This compoundC8H7ClF3NO225.59Primary amine, potential for further derivatization

Proposed Synthesis: A Practical Approach

A plausible and efficient synthesis of this compound can be achieved via a two-step process starting from the commercially available 5-chloro-2-hydroxybenzaldehyde. The key transformation is a reductive amination of the corresponding benzaldehyde.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 5-Chloro-2-(trifluoromethoxy)benzaldehyde

This step would involve the trifluoromethoxylation of 5-chloro-2-hydroxybenzaldehyde. While various methods exist for this transformation, a common approach involves the use of a trifluoromethylating agent in the presence of a suitable catalyst.

Step 2: Reductive Amination to Yield this compound

Reductive amination is a robust and widely used method for the synthesis of amines from carbonyl compounds.[4][5]

  • Reaction Setup: In a round-bottom flask, dissolve 5-Chloro-2-(trifluoromethoxy)benzaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

  • Amine Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (excess).

  • Reducing Agent: Add a reducing agent. Sodium borohydride is a common and effective choice. For improved selectivity and milder reaction conditions, sodium triacetoxyborohydride can be used.[6]

  • Reaction Conditions: Stir the reaction mixture at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

G cluster_0 Proposed Synthesis Start 5-Chloro-2-hydroxybenzaldehyde Step1 Trifluoromethoxylation Start->Step1 Intermediate 5-Chloro-2-(trifluoromethoxy)benzaldehyde Step1->Intermediate Step2 Reductive Amination (Ammonia source, Reducing agent) Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed synthetic workflow for this compound.

Potential Research Applications in CNS Disorders

The structural similarity of this compound to known monoamine transporter ligands suggests its potential as a modulator of these important neurological targets. The trifluoromethoxy group can enhance blood-brain barrier penetration, making it an attractive scaffold for CNS-active compounds.

Monoamine Transporter Inhibition

The serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET) are key regulators of neurotransmission and are targets for many antidepressant and psychostimulant drugs.

Experimental Protocol: Monoamine Transporter Uptake Inhibition Assay

This protocol describes a common method using radiolabeled substrates to determine the inhibitory activity of a compound on monoamine transporters expressed in cultured cells.[1][7][8][9][10][11][12][13]

  • Cell Culture: Maintain cell lines stably expressing human SERT, DAT, or NET (e.g., HEK293 or CHO cells) in appropriate culture medium.

  • Assay Preparation: Seed the cells into 96-well plates and allow them to reach confluency.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and perform serial dilutions to obtain a range of test concentrations.

  • Uptake Assay:

    • Wash the cells with a suitable buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Pre-incubate the cells with the test compound or vehicle control for a specified time (e.g., 10-20 minutes) at 37°C.

    • Initiate the uptake by adding a mixture of a radiolabeled substrate (e.g., [3H]serotonin for SERT, [3H]dopamine for DAT) and a low concentration of the corresponding unlabeled substrate.

    • Incubate for a short period (e.g., 5-15 minutes) to measure the initial rate of transport.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Detection: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

  • Data Analysis: Determine the concentration of the compound that inhibits 50% of the specific uptake (IC50) by non-linear regression analysis.

G cluster_1 Monoamine Transporter Assay Workflow Start Compound Dilution Pre-incubation Pre-incubate Cells with Compound Start->Pre-incubation Cell_Plating Plate Transporter-Expressing Cells Cell_Plating->Pre-incubation Uptake Add Radiolabeled Substrate Pre-incubation->Uptake Termination Terminate Uptake and Wash Uptake->Termination Detection Measure Radioactivity Termination->Detection Analysis Calculate IC50 Detection->Analysis

Caption: Workflow for monoamine transporter uptake inhibition assay.

Potential Research Applications in Oncology

The presence of trifluoromethyl and trifluoromethoxy groups is a common feature in many anti-cancer drugs.[14] These groups can enhance binding affinity to target proteins and improve the pharmacokinetic profile of the drug.

Antiproliferative Activity Screening

A primary step in assessing the anticancer potential of a new compound is to screen it against a panel of human cancer cell lines to determine its antiproliferative activity. The NCI-60 human tumor cell line screen is a well-established platform for such evaluations.[15][16][17][18][19]

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cell proliferation and cytotoxicity.[14][20][21][22]

  • Cell Plating: Seed a panel of human cancer cell lines (e.g., from the NCI-60 panel) into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the concentration of the compound that inhibits 50% of cell growth (GI50).

Table 2: Representative NCI-60 Cancer Cell Lines for Screening

Tissue of OriginCell Line
LeukemiaCCRF-CEM
MelanomaSK-MEL-5
LungNCI-H460
ColonHCT-116
BrainSF-268
OvaryOVCAR-3
BreastMCF7
ProstatePC-3
Kidney786-0

Conclusion and Future Perspectives

This compound is a promising, yet understudied, chemical scaffold. Based on the known properties of its constituent functional groups, it warrants investigation for its potential as a modulator of CNS targets, such as monoamine transporters, and as an antiproliferative agent in oncology. The synthetic and screening protocols provided in this guide offer a clear path for researchers to begin exploring the biological activities of this compound. Future work should focus on the synthesis and in vitro evaluation of this molecule, followed by structure-activity relationship (SAR) studies to optimize its potency and selectivity for specific biological targets.

References

  • Yajima, T., et al. (2022). A direct and efficient palladium-catalyzed reductive coupling of nitroarenes with phenols provides various N-cyclohexylaniline derivatives in good yields using safe and inexpensive sodium formate as the hydrogen donor. The Journal of Organic Chemistry, 87(13), 8458-8468.
  • National Cancer Institute. (2025). NCI-60 Human Tumor Cell Line Screen. Developmental Therapeutics Program.
  • Abcam. (n.d.). MTT assay protocol.
  • Sigma-Aldrich. 2-Chloro-5-(trifluoromethyl)benzaldehyde.
  • Patel, K., & Patel, N. (2016). Synthesis, characterization and biological screening of novel N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. Journal of Chemical and Pharmaceutical Research, 8(8), 849-855.
  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21.
  • van der Vliet, A., et al. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 93(32), 11139–11147.
  • Wu, Y., et al. (2019). Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. Journal of Medicinal Chemistry, 62(13), 6083–6101.
  • Lead Sciences. 5-Chloro-2-(trifluoromethyl)benzaldehyde.
  • Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen.
  • ATCC.
  • Rothman, R. B., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of neuroscience methods, 300, 107–114.
  • F1000Research. (2023). MTT (Assay protocol).
  • Current Protocols in Pharmacology. (2017).
  • Cenmed Enterprises. 2-(Trifluoromethoxy)Benzaldehyde 96%.
  • BioIVT. SERT Transporter Assay.
  • Calcio, G. A., et al. (2019). Microwave-Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium-Based Heterogeneous Catalysts. ChemistrySelect, 4(4), 1339-1344.
  • Norecopa. (2019). NCI-60 Human Tumor Cell Lines Screen.
  • Aggarwal, S., & Mortensen, O. V. (2017).
  • Wikipedia.
  • bioRxiv. (2022).
  • Kirsch, P. (2018). Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow. Beilstein Journal of Organic Chemistry, 14, 2194-2201.
  • Monks, A., et al. (2023). The NCI-60 Human Tumor Cell Line Screen: A Catalyst for Progressive Evolution of Models for Discovery and Development of Cancer Drugs. Cancer Research, 83(19), 3183–3186.
  • J. Med. Chem. (2023).
  • Horton, T. (n.d.). MTT Cell Assay Protocol.
  • National Center for Biotechnology Inform
  • Green Chemistry. (2013).
  • Hyma Synthesis Pvt. Ltd. (n.d.).
  • National Cancer Institute. NCI-60 Screening Methodology.
  • TW. DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay.
  • Sucic, S., et al. (2016). A mechanism of uncompetitive inhibition of the serotonin transporter. eLife, 5, e13253.
  • Molecular Devices. Neurotransmitter Transporter Assay Kit.
  • ACS Omega. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)
  • Google Patents. Synthetic method of 2-trifluoromethyl benzamide.
  • PubMed. (2023).

Sources

Methodological & Application

Application Notes and Protocols for the Use of (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine in Compound Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Incorporation of a Privileged Scaffold Element

In the landscape of modern drug discovery, the strategic selection of building blocks for compound library synthesis is paramount to achieving desired physicochemical and pharmacological profiles. (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine emerges as a scaffold of significant interest due to the unique electronic properties conferred by its substituents. The trifluoromethoxy (-OCF₃) group, a bioisostere of the methoxy group, offers enhanced metabolic stability and increased lipophilicity, which can improve membrane permeability and oral bioavailability of drug candidates.[1][2][3] Concurrently, the chloro substituent provides an additional point for modulating electronic properties and can engage in halogen bonding, a valuable interaction in rational drug design. This application note provides a comprehensive guide for the effective utilization of this compound in the generation of diverse compound libraries through robust and scalable synthetic protocols.

Physicochemical Properties and Safety Considerations

A foundational understanding of the starting material's properties is crucial for successful reaction optimization and safe handling.

PropertyValueSource
Molecular FormulaC₈H₇ClF₃NOPubChem CID: 2777251[1]
Molecular Weight225.59 g/mol PubChem CID: 2777251[1]
XLogP32.8PubChem CID: 2777251[1]
Hydrogen Bond Donor Count1PubChem CID: 2777251[1]
Hydrogen Bond Acceptor Count2PubChem CID: 2777251[1]

Safety Profile: this compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.

Core Synthetic Strategies for Library Elaboration

The primary amine functionality of this compound serves as a versatile handle for a variety of chemical transformations suitable for parallel synthesis and library generation. The following sections detail protocols for three key reactions: amide bond formation, reductive amination, and urea synthesis.

Diagram: Core Synthetic Pathways

G cluster_0 Amide Bond Formation cluster_1 Reductive Amination cluster_2 Urea Synthesis A This compound B Amide Library A->B R-COOH, Coupling Agent C Secondary Amine Library A->C R-CHO or R-C(O)R', Reducing Agent D Urea Library A->D Isocyanate or Carbamoyl Chloride

Caption: Key synthetic routes for library generation.

Protocol 1: Parallel Amide Bond Formation

Amide coupling is a cornerstone of medicinal chemistry, providing a stable and synthetically accessible linkage.[4] This protocol is optimized for the parallel synthesis of an amide library from a diverse set of carboxylic acids.

Rationale for Reagent Selection:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient and widely used coupling reagent that minimizes racemization and is effective even with sterically hindered or electron-deficient coupling partners.

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to scavenge the acid formed during the reaction, driving the equilibrium towards product formation without competing in the coupling reaction.

  • DMF (Dimethylformamide): An excellent polar aprotic solvent that solubilizes a wide range of reactants and reagents.

Experimental Protocol
  • Preparation of Stock Solutions:

    • Prepare a 0.5 M solution of this compound in anhydrous DMF.

    • Prepare a 0.5 M solution of HATU in anhydrous DMF.

    • Prepare a 1.0 M solution of DIPEA in anhydrous DMF.

    • In an array of reaction vials (e.g., 96-well plate format), dispense 1.0 equivalent of each unique carboxylic acid.

  • Reaction Assembly:

    • To each reaction vial containing a carboxylic acid, add 1.1 equivalents of the this compound stock solution.

    • Add 1.2 equivalents of the HATU stock solution to each vial.

    • Initiate the reaction by adding 2.5 equivalents of the DIPEA stock solution to each vial.

  • Reaction and Work-up:

    • Seal the reaction plate and agitate at room temperature for 12-16 hours.

    • Upon completion (monitored by LC-MS), quench the reactions by adding an equal volume of saturated aqueous sodium bicarbonate solution.

    • Extract the products with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the resulting amide library using parallel purification techniques such as mass-directed automated preparative HPLC.

Diagram: Amide Synthesis Workflow

G start Start prep Prepare Stock Solutions: - Amine - HATU - DIPEA - Carboxylic Acids start->prep dispense Dispense Reagents into Reaction Array prep->dispense react React at RT (12-16h) dispense->react quench Quench with aq. NaHCO₃ react->quench extract Extract with Ethyl Acetate quench->extract purify Parallel Purification (Prep-HPLC) extract->purify end End purify->end

Caption: Workflow for parallel amide synthesis.

Protocol 2: Reductive Amination for Secondary Amine Libraries

Reductive amination is a highly versatile method for forming C-N bonds and is a key strategy for accessing secondary amine libraries.[5]

Rationale for Reagent Selection:

  • Sodium Triacetoxyborohydride (STAB): A mild and selective reducing agent that preferentially reduces the in situ formed iminium ion over the starting aldehyde, minimizing the formation of alcohol byproducts.

  • 1,2-Dichloroethane (DCE): An effective solvent for reductive amination reactions that often provides faster reaction rates compared to other solvents like THF.

  • Acetic Acid (optional): Can be used as a catalyst, particularly for reactions involving less reactive ketones.

Experimental Protocol
  • Reaction Setup:

    • In an array of reaction vials, dispense 1.0 equivalent of each unique aldehyde or ketone.

    • To each vial, add 1.05 equivalents of this compound.

    • Add anhydrous 1,2-dichloroethane (DCE) to achieve a final concentration of 0.2 M.

  • Reaction Execution:

    • Agitate the mixtures at room temperature for 30-60 minutes to facilitate imine formation.

    • Add 1.5 equivalents of sodium triacetoxyborohydride to each vial.

    • Seal the reaction plate and continue to agitate at room temperature for 18-24 hours.

  • Work-up and Isolation:

    • Quench the reactions by the slow addition of saturated aqueous sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purification:

    • Purify the crude secondary amines via parallel flash chromatography or preparative HPLC.

Diagram: Reductive Amination Logic

G cluster_0 Reaction Steps A This compound + Aldehyde/Ketone B Iminium Ion Intermediate A->B Spontaneous (DCE, RT) C Secondary Amine Product B->C Reduction (STAB)

Caption: Logical flow of the reductive amination process.

Protocol 3: Synthesis of Substituted Ureas

Urea moieties are prevalent in many biologically active molecules due to their ability to act as hydrogen bond donors and acceptors. This protocol describes a straightforward method for the synthesis of a urea library.[6]

Rationale for Reagent Selection:

  • Isocyanates: Highly reactive electrophiles that readily react with primary amines to form ureas without the need for a coupling agent or catalyst.

  • Anhydrous THF (Tetrahydrofuran): A suitable aprotic solvent that is unreactive towards isocyanates.

Experimental Protocol
  • Preparation of Amine Solution:

    • Prepare a 0.5 M solution of this compound in anhydrous THF.

  • Reaction in Parallel:

    • In an array of reaction vials, dispense 1.0 equivalent of each unique isocyanate.

    • To each vial, add 1.0 equivalent of the this compound stock solution at 0 °C (ice bath).

    • Allow the reactions to warm to room temperature and agitate for 2-4 hours.

  • Product Isolation:

    • Monitor the reactions for the consumption of the starting amine by LC-MS.

    • Upon completion, concentrate the reaction mixtures under reduced pressure.

    • Triturate the residue with diethyl ether or a hexane/ethyl acetate mixture to induce precipitation of the urea product.

    • Isolate the solid products by filtration and wash with cold solvent.

Expected Outcomes and Characterization

The protocols described above are expected to yield a diverse range of amide, secondary amine, and urea derivatives with the core (5-Chloro-2-(trifluoromethoxy)phenyl)methyl moiety. The success of these reactions can be readily assessed using high-throughput techniques.

Library TypeExpected Yield RangePrimary Characterization
Amides50-90%LC-MS, ¹H NMR
Secondary Amines40-85%LC-MS, ¹H NMR
Ureas60-95%LC-MS, ¹H NMR, IR

Conclusion

This compound is a valuable and versatile building block for the synthesis of compound libraries in drug discovery. The presence of the trifluoromethoxy and chloro groups offers strategic advantages for modulating the properties of the final compounds. The robust protocols for amide bond formation, reductive amination, and urea synthesis provided herein can be readily implemented in a high-throughput format to generate diverse libraries for biological screening. The adaptability of these methods allows for the incorporation of a wide range of commercially available carboxylic acids, aldehydes, ketones, and isocyanates, enabling a broad exploration of chemical space around this privileged scaffold.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2777251, (2-(Trifluoromethoxy)phenyl)methanamine. Retrieved January 24, 2026 from [Link].

  • Han, J., et al. (2011). An efficient synthesis of amides from alcohols and azides catalyzed by a bifunctional catalyst Au/DNA under mild conditions. Chemical Communications, 47(38), 10731-10733. [Link]

  • Moura, J. L., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5474. [Link]

  • Xiao, Y., et al. (2000). Liquid-phase parallel synthesis of ureas. Journal of Combinatorial Chemistry, 2(3), 193-196. [Link]

  • Liu, J., et al. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. eScholarship, University of California. [Link]

  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319. [Link]

  • Abdelaziz, A. M., et al. (2015). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Medicinal chemistry, 5(5), 253-260. [Link]

  • Zhang, Z., et al. (2020). Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation. Nature communications, 11(1), 1-9. [Link]

  • De Luca, L. (2016). A rapid, facile, and efficient mechanochemical synthesis of amides and dipeptides using 2,4,6-trichloro-1,3,5-triazine and PPh3. Beilstein journal of organic chemistry, 12, 1245-1253. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine. As a critical building block in various research and development pipelines, achieving a high yield and purity of this compound is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to this compound?

The most prevalent and industrially scalable method is the reductive amination of the corresponding aldehyde, 5-Chloro-2-(trifluoromethoxy)benzaldehyde.[1] This two-step, one-pot process involves the initial formation of an imine by reacting the aldehyde with an amine source (like ammonia), followed by in-situ reduction to the desired primary amine. This approach is favored for its efficiency and generally good yields.

Q2: What are the most critical parameters that influence the yield and purity of the final product?

There are three pillars to a successful synthesis:

  • Purity of the Starting Aldehyde: The synthesis of 5-Chloro-2-(trifluoromethoxy)benzaldehyde is the foundation of the entire process. Impurities in this starting material will carry through and complicate the purification of the final amine.

  • Choice of Reducing Agent: The selection of the hydride source is critical. The ideal agent should selectively reduce the C=N bond of the imine intermediate much faster than it reduces the C=O bond of the starting aldehyde.[2]

  • Reaction Conditions: Control of pH, temperature, solvent, and stoichiometry is essential to drive the imine formation equilibrium and prevent side reactions.

Q3: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most straightforward method. A typical mobile phase would be a mixture of ethyl acetate and hexanes. You should be able to visualize the consumption of the starting aldehyde (a UV-active spot) and the appearance of the amine product (which may require staining, e.g., with ninhydrin, for visualization). For more quantitative analysis, HPLC or GC-MS are recommended.

Q4: What are the most common impurities I should expect?

The primary impurities to anticipate are:

  • (5-Chloro-2-(trifluoromethoxy)phenyl)methanol: Formed by the reduction of the starting aldehyde.

  • Bis((5-chloro-2-(trifluoromethoxy)phenyl)methyl)amine: A secondary amine resulting from the product amine reacting with another molecule of the starting aldehyde (over-alkylation).

  • Unreacted 5-Chloro-2-(trifluoromethoxy)benzaldehyde: Resulting from an incomplete reaction.

Troubleshooting Guide: From Low Yield to Purification Woes

This section addresses specific problems you may encounter during the synthesis.

Problem Area 1: Low Conversion of Starting Aldehyde

Q: My reaction has stalled, and I'm recovering a large amount of unreacted 5-Chloro-2-(trifluoromethoxy)benzaldehyde. What went wrong?

This is a common issue that typically points to a problem with imine formation, the first step of the reaction.

Causality & Solutions:

  • Inefficient Imine Formation: The reaction between an aldehyde and ammonia (or an amine) to form an imine is an equilibrium process that generates water.[1] If this water is not removed or if the conditions do not favor the imine, the equilibrium will lie on the side of the starting materials.

    • Solution 1: pH Adjustment. The reaction is often catalyzed by mild acid.[3] If the medium is too neutral or basic, imine formation is slow. If it's too acidic, the amine source will be protonated and non-nucleophilic. For reagents like sodium cyanoborohydride, a pH of 5-6 is often optimal. Acetic acid can be used as a catalyst.[4]

    • Solution 2: Water Removal. While not always necessary for one-pot reductive aminations, if conversion is a persistent issue, the use of a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves can be employed in a two-step process to drive the imine formation to completion before adding the reducing agent.

  • Inactive Reducing Agent: The hydride reagent may have degraded.

    • Solution: Use a fresh bottle of the reducing agent. Borohydride reagents, in particular, can decompose upon exposure to moisture.

  • Low Temperature: While many reductive aminations proceed well at room temperature, some systems require gentle heating to facilitate imine formation.

    • Solution: Try running the reaction at a slightly elevated temperature, such as 40-50 °C, while monitoring for potential side product formation.

Problem Area 2: Significant Byproduct Formation

Q: My main impurity is the alcohol, (5-Chloro-2-(trifluoromethoxy)phenyl)methanol. How do I prevent its formation?

This indicates that your reducing agent is reacting with the starting aldehyde faster than, or at a comparable rate to, the imine intermediate.

Causality & Solutions:

  • Incorrect Choice of Reducing Agent: Some reducing agents are more aggressive than others. Sodium borohydride (NaBH₄), for instance, can readily reduce aldehydes at the same pH required for imine formation.

    • Solution: Switch to a more chemoselective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this reason.[4] Its steric bulk and reduced reactivity make it highly selective for the protonated imine (iminium ion) over the neutral aldehyde, drastically reducing alcohol formation.

Q: I'm observing a significant amount of the secondary amine byproduct. How can I favor the formation of the primary amine?

This "over-alkylation" happens when the desired primary amine product, being nucleophilic itself, attacks another molecule of the aldehyde.

Causality & Solutions:

  • Stoichiometry: If the concentration of the product amine builds up while a significant amount of aldehyde is still present, the formation of the secondary amine is likely.

    • Solution 1: Use a Large Excess of the Nitrogen Source. The most effective way to suppress this side reaction is to use a large excess of ammonia or an ammonia equivalent (e.g., ammonium acetate, ammonium chloride). This ensures that an aldehyde molecule is statistically more likely to encounter an ammonia molecule than the product amine.

    • Solution 2: Stepwise Procedure. A more controlled method involves first forming the imine, ensuring complete conversion of the aldehyde, and only then adding the reducing agent. This minimizes the time that the product amine and starting aldehyde are present together in reactive conditions.[4]

Experimental Protocols & Data

Recommended Protocol: One-Pot Reductive Amination using NaBH(OAc)₃

This protocol is a robust starting point for optimization.

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add 5-Chloro-2-(trifluoromethoxy)benzaldehyde (1.0 equiv).

  • Solvent & Amine Source: Dissolve the aldehyde in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.2 M concentration).[4][5] Add ammonium acetate (5-10 equiv) and a small amount of acetic acid (0.1 equiv).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv) portion-wise to control any exotherm.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or HPLC.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude amine can then be purified by flash column chromatography or by acid-base extraction to isolate the basic amine from neutral impurities.

Data Summary: Comparison of Common Reducing Agents
Reducing AgentTypical ConditionsSelectivity for Imine vs. AldehydeAdvantagesDisadvantages
H₂/Catalyst (e.g., Pd/C) H₂ atmosphere, various solventsGood to Excellent"Green" reagent, high atom economyRequires specialized pressure equipment; catalyst can be pyrophoric; may reduce other functional groups.[6][7]
Sodium Borohydride (NaBH₄) Methanol, pH 7-9Poor to ModerateInexpensive, easy to handleReadily reduces aldehydes, leading to alcohol byproduct; can be problematic for dialkylation.[2]
Sodium Cyanoborohydride (NaBH₃CN) Methanol, pH 5-6GoodSelective at acidic pH where imine formation is favored.[8]Highly toxic (can release HCN gas at low pH); residual cyanide contamination.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCE, THF, AcetonitrileExcellentHighly selective, non-toxic, mild conditions, commercially available.[4][5]More expensive than NaBH₄; stoichiometry sensitive.

Visualized Workflows

General Synthesis Pathway

A Starting Material (e.g., 2-Chloro-5-(trifluoromethyl)aniline) B Intermediate 5-Chloro-2-(trifluoromethoxy)benzaldehyde A->B Diazotization, Sandmeyer, etc. C Imine/Iminium Intermediate B->C + NH₃ / NH₄⁺OAc - H₂O D Final Product This compound C->D Reduction (e.g., NaBH(OAc)₃)

Caption: High-level workflow for the synthesis of the target amine.

Troubleshooting Decision Tree

Start Low Yield Observed Check_Conversion High amount of starting aldehyde remaining? Start->Check_Conversion Check_Byproducts Significant byproducts present? Check_Conversion->Check_Byproducts No Sol_Imine Improve Imine Formation: - Adjust pH (add AcOH) - Use fresh amine source - Increase temperature Check_Conversion->Sol_Imine Yes Check_Alcohol Alcohol byproduct? Check_Byproducts->Check_Alcohol Yes Sol_Reducer Use Fresh Reducing Agent Sol_Imine->Sol_Reducer Sol_Alcohol Switch to Selective Reductant (e.g., NaBH(OAc)₃) Check_Alcohol->Sol_Alcohol Yes Check_Dimer Secondary amine byproduct? Check_Alcohol->Check_Dimer No Sol_Dimer Increase Excess of NH₃ source (e.g., 10 equiv. NH₄OAc) Check_Dimer->Sol_Dimer Yes

Caption: A logical guide for diagnosing and solving low-yield issues.

References

  • Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. Google Patents.
  • Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde. PrepChem.com.
  • Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. ResearchGate.
  • Reductive amination. Wikipedia.
  • Reductive Amination. Organic Chemistry Tutor.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
  • aldehydes from acid chlorides by modified rosenmund reduction. Organic Syntheses Procedure.
  • Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations. ResearchGate.
  • Reductive Amination. Chemistry Steps.
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
  • Synthesis of Diarylmethylamines via Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-Azaallyl Anions. The Royal Society of Chemistry.
  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis.
  • Process for preparing high purity 2-amino-5-chloro-2. Google Patents.
  • 2-Chloro-5-(trifluoromethyl)benzaldehyde 98 82386-89-8. Sigma-Aldrich.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Enhancing Pd Catalytic Activity by Amine Group Modification for Efficient Direct Synthesis of H2O2. ACS Publications.
  • Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. YouTube.
  • Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow. Beilstein Journals.
  • Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. PMC - NIH.
  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. The Royal Society of Chemistry.
  • Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. ResearchGate.
  • Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews (RSC Publishing).
  • Microwave‐Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium‐Based Heterogeneous Catalysts. UniTo.
  • Catalytic Hydrogenation. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Preparation method for 5-chloro-2-methyl-1,4-phenylenediamine. Google Patents.
  • B(C6F5)3 Catalyzed Reductive Amination Using Hydrosilanes. ResearchGate.

Sources

Technical Support Center: Navigating the Purification Challenges of Fluorinated Benzylamines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of fluorinated benzylamines. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying this important class of compounds. The introduction of fluorine into the benzylamine scaffold dramatically alters its physicochemical properties, often leading to complex purification issues.[1][2][3] This resource provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to empower you to overcome these hurdles in your daily research.

The Fluorine Factor: Why are Fluorinated Benzylamines Difficult to Purify?

The purification challenges associated with fluorinated benzylamines stem from the unique electronic properties of fluorine. As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which can significantly alter the molecule's polarity, basicity, and intermolecular interactions.[3][4][5] This can lead to issues such as co-elution of isomers, altered solubility, and unexpected reactivity during purification.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the purification of fluorinated benzylamines in a question-and-answer format.

Chromatography Conundrums

Q1: My fluorinated benzylamine isomers are co-eluting during column chromatography. How can I improve their separation?

A1: This is a frequent challenge due to the subtle differences in polarity between positional isomers (ortho-, meta-, para-). The key is to amplify these small differences.

  • Expert Insight: The position of the fluorine atom influences the pKa of the amine.[2][5] This difference in basicity can be exploited. Consider using a mobile phase with a pH close to the pKa of one of the isomers. This will protonate one isomer more than the others, drastically changing its interaction with the stationary phase and improving separation.

  • Troubleshooting Steps:

    • Switch to a more polar stationary phase: If using normal-phase silica gel, consider switching to alumina or a diol-bonded phase. For reverse-phase, a phenyl-hexyl or cyano phase can offer different selectivity.

    • Employ a different solvent system: Experiment with solvent systems that have different selectivities. For normal phase, systems like dichloromethane/methanol or ethyl acetate/heptane with a small amount of triethylamine (to reduce tailing) can be effective. For reverse phase, acetonitrile/water or methanol/water with a buffer (e.g., ammonium formate) is a good starting point.

    • Consider specialized chromatography: For particularly stubborn separations, techniques like Supercritical Fluid Chromatography (SFC) or the use of chiral columns (for enantiomers) may be necessary.

Q2: I'm observing significant tailing of my fluorinated benzylamine on my silica gel column. What's causing this and how can I fix it?

A2: Tailing is often caused by strong interactions between the basic amine and the acidic silanol groups on the silica surface.

  • Causality: The lone pair of electrons on the nitrogen of the benzylamine interacts strongly with the acidic protons of the silanol groups, leading to a non-ideal elution profile.

  • Solutions:

    • Add a basic modifier to your eluent: A small amount of triethylamine (0.1-1%) or ammonia in your mobile phase will neutralize the acidic sites on the silica gel, leading to sharper peaks.

    • Use a deactivated stationary phase: Consider using end-capped silica gel or alumina, which have fewer acidic sites.

Q3: My fluorinated benzylamine seems to be decomposing on the chromatography column. What should I do?

A3: Decomposition can occur if the compound is unstable to the acidic nature of silica gel or prolonged exposure to the solvent.

  • Troubleshooting Steps:

    • Minimize contact time: Run the column as quickly as possible without sacrificing resolution.

    • Use a less acidic stationary phase: As mentioned above, alumina or deactivated silica can be beneficial.

    • Perform a quick filtration: If the impurities are significantly different in polarity, a simple filtration through a plug of silica or alumina might be sufficient to remove them without the need for a full chromatographic separation.

Recrystallization Roadblocks

Q1: I'm struggling to find a suitable solvent for the recrystallization of my fluorinated benzylamine. It's either too soluble or not soluble enough.

A1: The altered polarity due to fluorination can make solvent selection tricky.

  • Expert Tip: A two-solvent system is often the solution. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until you observe persistent cloudiness. Allow the solution to cool slowly.

  • Common Solvent Pairs:

    • Dichloromethane/Hexane

    • Ethyl acetate/Heptane

    • Methanol/Water

    • Toluene/Hexane

Q2: My fluorinated benzylamine is "oiling out" instead of forming crystals during recrystallization. What's happening?

A2: Oiling out occurs when the compound comes out of solution above its melting point.

  • Causality: This can be due to the boiling point of the solvent being too high or the solution being cooled too rapidly.[6]

  • Solutions:

    • Choose a lower boiling point solvent system.

    • Ensure slow cooling: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.

    • Scratch the inside of the flask: Use a glass rod to create nucleation sites for crystal growth.

    • Add a seed crystal: If you have a small amount of pure product, adding a tiny crystal can initiate crystallization.

Q3: How can I improve the recovery of my fluorinated benzylamine during recrystallization?

A3: Poor recovery can result from using too much solvent or incomplete precipitation.

  • Optimization:

    • Use the minimum amount of hot solvent required to fully dissolve your compound.

    • Cool the solution thoroughly: Ensure the flask has reached the lowest possible temperature (e.g., in an ice-salt bath) to maximize precipitation.

    • Wash the collected crystals with a minimal amount of cold solvent to avoid redissolving your product.[6]

Handling and Stability

Q1: My fluorinated benzylamine is darkening in color over time. Is it decomposing?

A1: Benzylamines, in general, can be susceptible to oxidation and the formation of imine dimers.[7] Fluorination can sometimes exacerbate this.

  • Preventative Measures:

    • Store under an inert atmosphere: Keep the compound under nitrogen or argon.

    • Store in a cool, dark place.

    • Consider conversion to a salt: For long-term storage, converting the amine to its hydrochloride or another salt can significantly improve its stability.

Experimental Protocols

Protocol 1: Column Chromatography with a Basic Modifier

This protocol is designed to mitigate tailing and improve the separation of fluorinated benzylamines on silica gel.

  • Slurry Pack the Column: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane or heptane).

  • Prepare the Mobile Phase: Create your eluent system (e.g., ethyl acetate/heptane). Add 0.5% (v/v) triethylamine to the mobile phase.

  • Load the Sample: Dissolve your crude fluorinated benzylamine in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Adsorb this onto a small amount of silica gel, evaporate the solvent, and dry-load it onto the column.

  • Elute the Column: Run the column with your triethylamine-modified eluent, gradually increasing the polarity if necessary.

  • Collect and Analyze Fractions: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the pure product.

  • Remove the Triethylamine: After combining the pure fractions, the triethylamine can be removed by co-evaporation with a solvent like toluene under reduced pressure.

Protocol 2: Salt Formation for Purification and Storage

Converting a fluorinated benzylamine to its salt can be an effective purification step and enhances stability.

  • Dissolve the Amine: Dissolve the crude fluorinated benzylamine in a suitable organic solvent, such as diethyl ether or dichloromethane.

  • Acid Addition: Slowly add a solution of HCl in diethyl ether (commercially available or prepared by bubbling HCl gas through ether) to the stirred amine solution.

  • Precipitation: The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the solid salt by vacuum filtration and wash it with cold diethyl ether.[7]

  • Drying: Dry the salt under vacuum.

  • Free-basing (Optional): To recover the free amine, dissolve the salt in water, and add a base like sodium hydroxide until the solution is basic. Extract the free amine with an organic solvent, dry the organic layer, and evaporate the solvent.[7]

Data Presentation

Purification ChallengeCommon Cause(s)Recommended Solution(s)
Isomer Co-elutionSimilar polaritiesModify mobile phase pH, change stationary phase
Chromatographic TailingAmine-silica interactionAdd basic modifier (e.g., triethylamine) to eluent
Oiling OutRapid cooling, high bp solventSlow cooling, use lower bp solvent, seed crystals
Poor Recrystallization RecoveryToo much solventUse minimal hot solvent, cool thoroughly
Decomposition on StorageOxidationStore under inert gas, convert to a salt

Visualizations

Troubleshooting Workflow for Fluorinated Benzylamine Purification

start Crude Fluorinated Benzylamine check_purity Analyze Purity (TLC/LC-MS) start->check_purity is_pure Is Purity >95%? check_purity->is_pure end Pure Product is_pure->end Yes purification_method Select Purification Method is_pure->purification_method No chromatography Column Chromatography purification_method->chromatography recrystallization Recrystallization purification_method->recrystallization distillation Vacuum Distillation (if applicable) purification_method->distillation chrom_problem Chromatography Issue? chromatography->chrom_problem recryst_problem Recrystallization Issue? recrystallization->recryst_problem distillation->check_purity chrom_problem->check_purity No, successful coelution Co-elution chrom_problem->coelution Yes tailing Tailing chrom_problem->tailing Yes decomposition_chrom Decomposition chrom_problem->decomposition_chrom Yes solve_coelution Change Solvent System or Stationary Phase coelution->solve_coelution solve_tailing Add Basic Modifier (e.g., Et3N) tailing->solve_tailing solve_decomp_chrom Use Neutral Stationary Phase (e.g., Alumina) decomposition_chrom->solve_decomp_chrom solve_coelution->chromatography solve_tailing->chromatography solve_decomp_chrom->chromatography recryst_problem->check_purity No, successful oiling_out Oiling Out recryst_problem->oiling_out Yes no_crystals No Crystals Form recryst_problem->no_crystals Yes solve_oiling Slow Cooling, Change Solvent oiling_out->solve_oiling solve_no_crystals Concentrate, Scratch, Seed no_crystals->solve_no_crystals solve_oiling->recrystallization solve_no_crystals->recrystallization

Caption: A decision tree for troubleshooting common purification issues.

Impact of Fluorine Position on Basicity and Chromatographic Elution

cluster_0 Fluorine Position & Electronic Effect cluster_1 Normal Phase Chromatography Elution Order ortho ortho elution Early Elution (Less Polar) Late Elution (More Polar) ortho->elution:f1 Strongest interaction with silica meta meta-Fluoro (-I only) Intermediate Inductive Effect Intermediate pKa meta->elution:f1 para para-Fluoro (-I ≈ +M) Weakest Net Effect Highest pKa para->elution:f0 Weakest interaction with silica

Sources

Technical Support Center: Handling and Storage of Trifluoromethoxy-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with trifluoromethoxy-containing compounds. The trifluoromethoxy (-OCF₃) group is an increasingly vital substituent in pharmaceuticals and agrochemicals due to its unique physicochemical properties.[1][2] However, its successful application requires a nuanced understanding of its handling, storage, and reactivity. This guide provides practical, field-proven insights to ensure the integrity of your experiments and the safety of your laboratory.

Part 1: Frequently Asked Questions (FAQs) - Core Principles

This section addresses fundamental questions regarding the properties and general handling of trifluoromethoxy compounds.

Q1: What makes the trifluoromethoxy (-OCF₃) group so stable and desirable in drug discovery?

A: The -OCF₃ group's utility stems from a combination of high stability and potent electronic effects. The trifluoromethoxy group is generally considered to be thermally and chemically robust, showing stability towards acids, bases, and various oxidizing/reducing agents.[3] This stability is critical for a molecule to withstand physiological conditions and metabolic processes.

From a drug design perspective, its key advantages include:

  • High Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents (Hansch parameter π ≈ +1.04), significantly more so than a methoxy (-OCH₃, π ≈ -0.02) or even a trifluoromethyl (-CF₃, π ≈ +0.88) group.[3][4] This property can enhance a compound's ability to cross cellular membranes, a crucial factor for bioavailability and reaching intracellular targets.[4][5]

  • Metabolic Stability: The strong C-F bonds and the electron-withdrawing nature of the fluorine atoms make the -OCF₃ group highly resistant to enzymatic degradation, particularly oxidative demethylation by Cytochrome P450 enzymes.[4] This leads to an improved pharmacokinetic profile and a longer biological half-life for drug candidates.[4][6]

  • Electron-Withdrawing Nature: It is a powerful electron-withdrawing group, which can modulate the acidity/basicity of nearby functional groups and influence ligand-receptor binding interactions.

Q2: What are the standard storage conditions for trifluoromethoxy-containing compounds?

A: While the -OCF₃ group itself is very stable on a parent molecule, the overall stability of the compound depends on its entire structure. However, general best practices for storage should always be followed.

  • Environment: Store containers in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition like heat or sparks.[7]

  • Container: Keep containers tightly sealed to prevent moisture ingress and solvent evaporation.[8] For long-term storage, especially for reactive intermediates or reagents, flushing the container with an inert gas like argon or nitrogen is highly recommended.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, strong bases, and reactive metals unless specific reaction compatibility is known. Always consult the Safety Data Sheet (SDS) for the specific compound.

Q3: Are there any specific material incompatibilities I should be aware of?

A: For most aryl and alkyl trifluoromethyl ethers, standard laboratory glassware (borosilicate) and inert plastics like PTFE are perfectly suitable. However, for certain reactive trifluoromethoxylation reagents or during reactions that might generate corrosive byproducts (e.g., HF), material choice is critical.

  • Avoid: Natural rubber, nitrile rubber (NBR), and certain plastics like PVC may be unsuitable for some fluorinated compounds or reagents.[9]

  • Recommended: For seals and gaskets, chemically resistant materials such as PTFE or Viton® are often recommended.[9] When working with reagents that could release hydrofluoric acid (HF), plastic labware (e.g., polyethylene, PFA) should be considered.

Part 2: Troubleshooting Guide - Experimental Challenges

This section addresses specific problems that may arise during synthesis and purification.

Q1: I am trying to perform a nucleophilic substitution on an aryl trifluoromethyl ether, but the reaction is failing. What is the likely cause?

A: The trifluoromethoxy group is an extremely poor leaving group. The C-O bond in an aryl trifluoromethyl ether is significantly strengthened due to the delocalization of an oxygen lone pair into the σ* orbitals of the C-F bonds.[3] This, combined with the stability of the group, means it is highly resistant to cleavage by nucleophiles under standard SₙAr or other substitution conditions. If your strategy relies on displacing the -OCF₃ group, it is almost certain to fail. You should redesign your synthetic route to install the -OCF₃ group onto a pre-functionalized ring or carry the group through the synthesis without modifying it.

Q2: My trifluoromethoxylation reagent seems to have decomposed upon storage. What could have happened?

A: This is a critical issue that highlights the difference between the stability of the -OCF₃ group on a molecule and the stability of the reagents used to install it. Many trifluoromethoxylation reagents are designed to be sources of the trifluoromethoxide anion (-OCF₃) or the trifluoromethoxy radical (•OCF₃). The trifluoromethoxide anion itself is notoriously unstable and prone to decomposition into highly toxic fluorophosgene (COF₂) and a fluoride anion.[10]

Decomposition of the reagent can be triggered by:

  • Moisture: Water can react with many trifluoromethoxylation reagents, leading to hydrolysis and decomposition.

  • Improper Temperature: Some reagents are thermally sensitive and must be stored at recommended low temperatures (e.g., -20 °C or below).

  • Air Exposure: Oxygen can degrade certain radical-generating reagents.

Always handle these reagents under a dry, inert atmosphere and strictly adhere to the supplier's storage recommendations.

Q3: I'm struggling with the chromatographic purification of my highly lipophilic -OCF₃ containing product. It either doesn't move from the baseline or elutes with the solvent front.

A: The high lipophilicity imparted by the -OCF₃ group can indeed make purification challenging.[5]

  • Normal-Phase Chromatography (Silica Gel): Your compound may have very weak interactions with the polar stationary phase.

    • Troubleshooting: Use a very nonpolar mobile phase system, such as hexane/dichloromethane or hexane/diethyl ether, starting with a very low percentage of the more polar solvent. If the compound still elutes too quickly, consider using less active silica or switching to a different stationary phase like alumina.

  • Reverse-Phase Chromatography (C18): The high lipophilicity will cause strong retention on a nonpolar C18 column.

    • Troubleshooting: You will likely need a mobile phase with a high percentage of organic solvent (e.g., acetonitrile or methanol) to elute your compound. A gradient elution method starting from a high organic percentage may be necessary. For very lipophilic compounds, using a solvent like tetrahydrofuran (THF) in the mobile phase can help improve peak shape and recovery.

Part 3: Protocols, Data & Visualizations
Key Physicochemical & Storage Data Summary

The following table summarizes key data for handling and storing different classes of trifluoromethoxy compounds.

Compound ClassHansch Lipophilicity (π) of -OCF₃Key Stability CharacteristicsRecommended Storage ConditionsIncompatible Materials / Conditions
Aryl Trifluoromethyl Ethers +1.04[3][4]Thermally and chemically robust; resistant to most acids, bases, and redox agents.[3]Cool, dry, well-ventilated area. Inert atmosphere for long-term storage of sensitive analogs.Harsh conditions designed to cleave aryl ethers (e.g., BBr₃) may have limited success.
Alkyl Trifluoromethyl Ethers +1.04[3][4]Generally stable, but the C(sp³)-O bond can be more labile than the C(sp²)-O bond in aryl ethers.Cool, dry, well-ventilated area. Protect from strong acids.Strong Lewis acids; potent nucleophiles under forcing conditions.
Trifluoromethoxylation Reagents N/AStability varies greatly by reagent type. Often sensitive to moisture, air, and/or heat.[10][11]Strictly follow supplier's SDS. Often requires storage at low temperatures (-20 °C) under an inert atmosphere.Water, protic solvents, oxygen (for some reagents).[10]
Diagram: Decomposition Pathway of Trifluoromethoxide Sources

The following diagram illustrates the critical decomposition pathway for reagents that act as a source of the trifluoromethoxide anion, a common reactive intermediate in trifluoromethoxylation reactions. Understanding this instability is key to proper handling and troubleshooting.[10]

DecompositionPathway cluster_legend Legend Reagent [Source-OCF3] (e.g., AgOCF3, CsOCF3) Anion Trifluoromethoxide Anion [-OCF3] Reagent->Anion Release in situ l1 Stable Reagent Decomp Fluorophosgene + Fluoride COF2 + F- Anion->Decomp Spontaneous Decomposition l2 Unstable Intermediate Hydrolysis Toxic & Corrosive Products CO2 + 2HF Decomp->Hydrolysis Reaction with H2O l3 Hazardous Products Moisture H2O (Contaminant) Moisture->Hydrolysis l4 Trigger

Caption: Decomposition of unstable trifluoromethoxide anion.

Experimental Protocol: Inert Atmosphere Handling of a Moisture-Sensitive Trifluoromethoxylation Reagent

This protocol outlines the steps for safely handling a solid, moisture-sensitive trifluoromethoxylation reagent (e.g., a Togni-type or Umemoto-type reagent) for use in a reaction.

Objective: To accurately weigh and transfer a moisture-sensitive solid reagent to a reaction vessel while maintaining a strict inert atmosphere.

Materials:

  • Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Inert gas source (Argon or Nitrogen) with a manifold or balloon

  • Syringes and needles (oven-dried)

  • Spatula (oven-dried)

  • Balance

  • Anhydrous solvent (e.g., DCM, THF) in a Sure/Seal™ bottle

Methodology:

  • Preparation of Glassware:

    • Ensure the reaction flask, magnetic stir bar, and any other necessary glassware are thoroughly dried in an oven (≥120 °C) for at least 4 hours (or overnight) and cooled to room temperature in a desiccator.

    • Assemble the flask with the septum and immediately place it under a positive pressure of inert gas by performing at least three vacuum/backfill cycles.

  • Preparation of Reagent:

    • Allow the container of the trifluoromethoxylation reagent to warm to room temperature in a desiccator before opening. This prevents atmospheric moisture from condensing on the cold solid.

  • Weighing and Transfer:

    • Causality: Direct weighing in the open air can lead to rapid degradation. A "weighing by difference" method under a positive flow of inert gas is preferred.

    • Briefly remove the septum from the flask while maintaining a strong positive flow of inert gas out of the neck of the flask.

    • Quickly add an estimated amount of the solid reagent to the flask using the dry spatula.

    • Immediately reseal the flask and re-establish the inert atmosphere.

    • Weigh the entire flask. This is your "Tared + Reagent" weight. Subtract the initial weight of the flask to get the precise amount of reagent added.

  • Solvent Addition:

    • Using a dry syringe and needle, pierce the septum of the anhydrous solvent bottle.

    • Draw the required volume of solvent into the syringe. It is good practice to draw a small amount of inert gas from the reaction flask into the syringe first to ensure the system is not under vacuum.

    • Inject the solvent into the reaction flask through the septum.

  • Initiation of Reaction:

    • Once the reagent is dissolved or suspended in the solvent, the other reactants (which should also be prepared under anhydrous conditions) can be added via syringe.

    • Maintain a positive pressure of inert gas (e.g., with a balloon) for the duration of the reaction.

References
  • Yagupolskii, L. M., Ilchenko, A. Y., & Kondratenko, N. V. (1975). The trifluoromethoxy group. Russian Chemical Reviews, 44(1), 32–42. Available at: [Link]

  • Mornagui, B., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. Available at: [Link]

  • Mei, H., Han, J., & Soloshonok, V. A. (2022). Trifluoromethoxy-containing pharmaceutical drugs. Journal of Fluorine Chemistry, 257-258, 109978. Available at: [Link]

  • Wang, C., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Symmetry, 13(12), 2380. Available at: [Link]

  • Postigo, A. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Accounts of Chemical Research, 53(3), 643–656. Available at: [Link]

  • Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. Available at: [Link]

  • Soltani, A., & Chegini, H. (2021). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Chemical Review and Letters, 4(2), 79-88. Available at: [Link]

  • Riedel, S., et al. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin. Available at: [Link]

  • Mornagui, B., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(14), 3381. Available at: [Link]

  • Liu, J., et al. (2022). Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. Journal of Fluorine Chemistry, 257–258, 109978. Available at: [Link]

  • AFG Bioscience LLC. (Date not specified). Safety Data Sheet for 1,1,2-Trifluoro-2-(trifluoromethoxy)ethene. Available at: [Link]

  • Wikipedia. (Last edited 2024). Organofluorine chemistry. Available at: [Link]

  • Zhang, C., et al. (2021). High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). Molecules, 26(14), 4333. Available at: [Link]

  • Zhang, C., et al. (2021). High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). ResearchGate. Available at: [Link]

  • Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, 85(8), 276–289. Available at: [Link]

  • Eapen, K. C. (1992). Determination of the Thermal Stability of Perfluoropolyalkyl Ethers by Tensimetry. Cedarville University. Available at: [Link]

  • Szabo-Scandic. (Date not specified). Safety Data Sheet for Trifluoromethanesulfonic acid. Available at: [Link]

Sources

Technical Support Center: Scale-up Synthesis of (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Process Development

Disclaimer: Detailed, publicly available literature on the scale-up synthesis of (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine is limited. This guide is therefore constructed based on established principles of process chemistry and data from structurally analogous compounds, particularly substituted benzylamines and molecules containing trifluoromethoxy moieties. The provided protocols and troubleshooting advice are intended as a starting point for process development and should be adapted based on rigorous in-house experimental data.

Frequently Asked Questions (FAQs): Synthetic Route Selection

Q1: What are the most viable synthetic routes for the scale-up of this compound?

A1: For a primary benzylamine like this, two main routes are typically considered for large-scale production, starting from a common precursor, 5-chloro-2-(trifluoromethoxy)benzaldehyde or the corresponding benzonitrile.

  • Route A: Reductive Amination of the Aldehyde. This is often a preferred industrial method. It involves reacting the aldehyde with an ammonia source to form an imine in-situ, which is then reduced to the primary amine.[1][2] This can often be performed as a one-pot synthesis, which is advantageous for scale-up.

  • Route B: Reduction of the Benzonitrile. This is another robust method. The nitrile group is reduced to the primary amine using catalytic hydrogenation or chemical hydrides.[3] This route can be very clean but may require more vigorous conditions.

The choice between these routes depends on factors like raw material cost, catalyst availability and cost, safety profiles of the reagents (e.g., handling high-pressure hydrogen vs. metal hydrides), and the impurity profile of the resulting product.

Q2: What are the key challenges associated with the trifluoromethoxy (-OCF3) group during synthesis?

A2: The trifluoromethoxy group is a strong electron-withdrawing group and is generally very stable.[4] However, its presence can influence the reactivity of the aromatic ring. While it is metabolically stable, which is beneficial for drug candidates, its synthesis can be challenging.[4][5] Fortunately, for this target molecule, the -OCF3 group is already part of the commercially available starting materials. During the subsequent synthetic steps (reduction), it is not expected to participate in the reactions but its electron-withdrawing nature may affect the reactivity of the aldehyde or nitrile.

Q3: Which reduction method is generally preferred for scale-up: catalytic hydrogenation or metal hydrides like LiAlH4?

A3: For large-scale industrial synthesis, catalytic hydrogenation is almost always preferred over stoichiometric metal hydrides like Lithium Aluminum Hydride (LAH).

  • Safety: LAH is highly reactive with water and can be pyrophoric.[6][7] Quenching large-scale LAH reactions is hazardous and generates significant amounts of hydrogen gas and aluminum salt waste.[8][9]

  • Process & Economics: Catalytic hydrogenation uses a small amount of catalyst (e.g., Palladium on Carbon, Raney Nickel) with hydrogen gas.[10][11][12] While it requires specialized high-pressure reactor equipment, the process is more cost-effective, generates less waste, and is generally safer to operate at scale.

  • Selectivity: Catalytic hydrogenation can often be tuned to be highly selective for the desired transformation.[10]

LAH might be suitable for initial lab-scale synthesis to quickly obtain a sample, but it is not a viable long-term option for large-scale production.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems that may arise during the synthesis, based on a presumed route involving the catalytic hydrogenation of 5-chloro-2-(trifluoromethoxy)benzonitrile.

Issue 1: Incomplete Reaction or Slow Hydrogen Uptake

  • Q: My catalytic hydrogenation of the nitrile is stalling, and GC/HPLC analysis shows significant amounts of unreacted starting material. What should I check?

    • A: Catalyst Activity: The catalyst may be poisoned. Sulfur-containing compounds or other heavy metals in the starting material or solvent can deactivate palladium or nickel catalysts. Ensure the purity of your starting nitrile. Consider treating the starting material solution with activated carbon before hydrogenation.

    • A: Catalyst Loading/Type: On scale-up, mass transfer limitations can become significant. You may need to increase the catalyst loading (e.g., from 1 mol% to 5 mol%). The type of catalyst also matters; for example, Raney Nickel is often more cost-effective for large-scale nitrile reductions than Palladium on Carbon.

    • A: Hydrogen Pressure & Temperature: Ensure that the hydrogen pressure is maintained consistently. A leak in the system can lead to a drop in pressure and stall the reaction. Increasing the temperature can also increase the reaction rate, but be cautious of side reactions.

    • A: Solvent Choice: The solvent must be able to dissolve the starting material and not interfere with the catalyst. Alcohols like methanol or ethanol are common choices.

Issue 2: Formation of Secondary Amine Impurity

  • Q: I am observing the formation of the dibenzylamine impurity ((5-Chloro-2-(trifluoromethoxy)phenyl)methyl)2NH. How can I minimize this?

    • A: This is a very common side reaction in nitrile hydrogenation. The initially formed primary amine can react with an intermediate imine to form a secondary amine upon further reduction.

    • The addition of ammonia to the reaction mixture is a standard industrial practice to suppress the formation of secondary amines.[3] Ammonia helps to keep the catalyst surface saturated and favors the formation of the primary amine.

    • Using acidic additives in the reaction media can also enhance selectivity towards the primary amine.[10]

Issue 3: Difficult Work-up and Product Isolation

  • Q: During the aqueous work-up after filtration of the catalyst, I'm getting intractable emulsions. How can I break them?

    • A: Emulsions are common when working with amines. Try adding a saturated brine solution (NaCl) to increase the ionic strength of the aqueous phase. This often helps to break up the emulsion. Filtering the entire mixture through a pad of Celite can also be effective.

  • Q: My product is a low-melting solid or an oil, and I am having trouble purifying it. What are my options?

    • A: Direct crystallization of the free amine might be difficult. A very common and effective technique for purifying amines is to form the hydrochloride (HCl) salt .[13][14] This is done by dissolving the crude amine in a suitable solvent (like isopropanol or ethyl acetate) and adding a solution of HCl (e.g., HCl in isopropanol or gaseous HCl). The resulting salt is usually a stable, crystalline solid that can be easily filtered and purified by recrystallization.[15][16] The free amine can then be regenerated by treating the salt with a base if needed.

Summary of Potential Impurities and Mitigation Strategies
Potential ImpurityOriginMitigation Strategy
Unreacted BenzonitrileIncomplete reactionIncrease catalyst loading, check for catalyst poisons, optimize pressure/temperature.
Dibenzylamine (Secondary Amine)Reaction of primary amine with imine intermediateAdd ammonia to the reaction; use acidic additives.[3][10]
Toluene derivative (from dehalogenation)Hydrogenolysis of the C-Cl bondUse a more selective catalyst, lower reaction temperature, avoid excessive hydrogen pressure.

Experimental Workflow & Protocols

This section provides a hypothetical but chemically sound protocol for the scale-up synthesis via the nitrile reduction route.

Workflow Diagram

G SM 5-Chloro-2-(trifluoromethoxy) benzonitrile Reaction Catalytic Hydrogenation SM->Reaction H2 (50-100 psi) Raney Ni or Pd/C Methanol, NH3 Workup Work-up (Catalyst Filtration, Extraction) Reaction->Workup 1. Filter Catalyst 2. Solvent Swap 3. Aqueous Wash Isolation Salt Formation (HCl) & Crystallization Workup->Isolation 1. Dissolve in IPA 2. Add HCl/IPA solution Product (5-Chloro-2-(trifluoromethoxy)phenyl) methanamine HCl Isolation->Product

Sources

Technical Support Center: Synthesis of (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(5-Chloro-2-(trifluoromethoxy)phenyl)methanamine is a key building block in the development of pharmaceuticals and agrochemicals. The presence of the trifluoromethoxy group imparts unique properties such as enhanced metabolic stability and lipophilicity.[1][2] However, the synthesis of this compound, typically achieved through the reduction of the corresponding benzonitrile, is not without its challenges. Byproduct formation can significantly impact yield, purity, and downstream applications. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the underlying chemistry of byproduct formation in this synthesis.

Common Synthetic Pathway & Potential Byproducts

The most prevalent laboratory and industrial-scale synthesis of this compound involves the reduction of 5-Chloro-2-(trifluoromethoxy)benzonitrile. Catalytic hydrogenation is often the method of choice due to its efficiency and atom economy.[3]

Synthesis and Byproducts SM 5-Chloro-2-(trifluoromethoxy)benzonitrile IM Imine Intermediate SM->IM H₂ / Catalyst (e.g., Pd/C, Raney Ni) Byproduct3 Starting Material (Unreacted) SM->Byproduct3 Incomplete Reaction Product This compound IM->Product Byproduct1 Bis(5-chloro-2-(trifluoromethoxy)benzyl)amine (Secondary Amine) IM->Byproduct1 + Product Byproduct2 5-Chloro-2-(trifluoromethoxy)benzaldehyde IM->Byproduct2 Hydrolysis (if water is present)

Caption: Main synthetic route and common side reactions.

Troubleshooting Guide (Q&A)

Question 1: My reaction resulted in a low yield of the desired primary amine, and I observe a significant amount of unreacted starting material. What are the likely causes and how can I fix this?

Answer:

The presence of a significant amount of unreacted 5-Chloro-2-(trifluoromethoxy)benzonitrile points towards an incomplete or stalled reaction. This is a common issue that can often be resolved by systematically evaluating the reaction parameters.

Potential Causes & Solutions:

  • Catalyst Activity: The catalyst (e.g., Palladium on Carbon, Raney Nickel) may be deactivated or of insufficient quantity.

    • Troubleshooting Steps:

      • Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., under an inert atmosphere).

      • Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%).

      • If using a slurry, ensure adequate agitation to maintain catalyst suspension.

  • Hydrogen Pressure & Temperature: The reaction may require more forcing conditions to proceed to completion.

    • Troubleshooting Steps:

      • Increase the hydrogen pressure. Many nitrile hydrogenations are performed at elevated pressures.[4]

      • Gently increase the reaction temperature. Monitor for byproduct formation, as higher temperatures can sometimes lead to side reactions.

  • Reaction Time: The reaction may simply need more time to reach completion.

    • Troubleshooting Steps:

      • Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS, TLC).

      • Extend the reaction time until the consumption of the starting material plateaus.

Question 2: I've isolated my product, but my NMR and Mass Spec data show a significant impurity with approximately double the expected molecular weight. What is this byproduct and how can I prevent its formation?

Answer:

An impurity with roughly double the molecular weight of the product is very likely the secondary amine, bis(5-chloro-2-(trifluoromethoxy)benzyl)amine. This is a common byproduct in nitrile reductions.[3]

Mechanism of Formation:

The primary amine product can react with the intermediate imine, which then undergoes further reduction to form the secondary amine.

Prevention Strategies:

  • Solvent Choice: The choice of solvent can play a crucial role. Protic solvents like ethanol are commonly used.

  • Additives: The addition of ammonia or an acid can suppress secondary amine formation.

    • Ammonia can compete with the primary amine in reacting with the imine intermediate.

    • An acidic additive can protonate the primary amine, making it less nucleophilic and less likely to react with the imine.[4]

  • Reaction Conditions: Running the reaction at lower temperatures can sometimes favor the formation of the primary amine.

Question 3: My GC-MS analysis shows an unexpected peak with a mass corresponding to the aldehyde analog of my product. How is this possible?

Answer:

The formation of 5-Chloro-2-(trifluoromethoxy)benzaldehyde is possible through the hydrolysis of the imine intermediate. This can occur if there is water present in the reaction mixture.

Potential Causes & Solutions:

  • Water Contamination: The solvents or reagents used may contain water.

    • Troubleshooting Steps:

      • Use anhydrous solvents and reagents.

      • Ensure the reaction vessel is thoroughly dried before use.

  • Specific Reaction Conditions: Some catalytic systems, particularly those involving acids and water, are designed to stop at the aldehyde stage.[5]

    • Troubleshooting Steps:

      • Review your reaction conditions to ensure they are optimized for the formation of the amine, not the aldehyde.

      • Consider using a reducing agent that is less susceptible to hydrolysis, such as borane or lithium aluminum hydride (with appropriate safety precautions).

Frequently Asked Questions (FAQs)

Q: Is the trifluoromethoxy group stable under typical reduction conditions?

A: Generally, the trifluoromethoxy group is highly stable due to the strong carbon-fluorine bonds.[6][7] It is much more resistant to cleavage than a simple methoxy group. However, extremely harsh conditions (e.g., very strong bases or high thermal stress) could potentially lead to degradation, though this is unlikely under standard catalytic hydrogenation conditions.

Q: What is the best way to monitor the progress of this reaction?

A: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for monitoring this reaction.[8][9] It allows for the separation and identification of the starting material, product, and major byproducts. Thin Layer Chromatography (TLC) can also be a quick and effective way to qualitatively track the disappearance of the starting material.

Q: Are there any specific safety concerns with the starting material, 5-Chloro-2-(trifluoromethoxy)benzonitrile?

A: Yes, like many benzonitrile derivatives, this compound should be handled with care. It is toxic if swallowed, in contact with skin, or if inhaled. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Data & Protocols

Table 1: Common Byproducts and Their Mass Spectrometry Signatures

Compound NameMolecular FormulaMolecular WeightExpected [M]+ or [M+H]+Key Fragments (EI-MS)
This compoundC₈H₇ClF₃NO225.60225208, 196, 170
5-Chloro-2-(trifluoromethoxy)benzonitrileC₈H₃ClF₃N221.57221192, 164
Bis(5-chloro-2-(trifluoromethoxy)benzyl)amineC₁₆H₁₁Cl₂F₆NO432.17432224 (benzyl fragment)
5-Chloro-2-(trifluoromethoxy)benzaldehydeC₈H₄ClF₃O₂224.57224223, 195

Experimental Protocol: GC-MS Analysis for Byproduct Profiling

This protocol provides a general method for the analysis of a crude reaction mixture.

  • Sample Preparation:

    • Quench a small aliquot (approx. 0.1 mL) of the reaction mixture.

    • Dilute the aliquot with a suitable solvent (e.g., ethyl acetate, methanol) to an appropriate concentration (e.g., ~1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • GC-MS Parameters:

    • Instrument: Standard Gas Chromatograph coupled with a Mass Spectrometer.[8]

    • Column: A mid-polarity column, such as a 5%-phenyl-95%-dimethylpolysiloxane capillary column, is a good starting point.[10]

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 20 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI).

      • Scan Range: 40-550 m/z.

  • Data Analysis:

    • Identify the peaks corresponding to the starting material, product, and potential byproducts by comparing their mass spectra to the expected fragmentation patterns (see Table 1) and a spectral library.

    • Calculate the relative peak areas to estimate the purity of the product and the percentage of each byproduct.

Byproduct Identification Workflow

Byproduct Identification Workflow start Unexpected Peak in Crude Reaction Analysis (e.g., GC-MS, LC-MS) step1 Analyze Mass Spectrum - Determine Molecular Ion - Identify Fragmentation Pattern start->step1 step2 Propose Potential Structures (e.g., Dimer, Aldehyde, etc.) step1->step2 step3 Isolate the Impurity (e.g., Prep-HPLC, Column Chromatography) step2->step3 step4 Structural Elucidation (NMR, IR Spectroscopy) step3->step4 end Confirm Byproduct Structure & Develop Mitigation Strategy step4->end

Caption: A systematic workflow for identifying unknown byproducts.

References

  • ResearchGate. (2025). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Available from: [Link]

  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

  • Journal of the American Chemical Society. (2024). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Available from: [Link]

  • ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

  • Periodica Polytechnica. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Available from: [Link]

  • Google Patents. (n.d.). CN1164564C - Process for preparing high purity 2-amino-5-chloro-2.
  • National Center for Biotechnology Information. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Available from: [Link]

  • Catalysis Science & Technology (RSC Publishing). (n.d.). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. Available from: [Link]

  • RSC Publishing. (2025). Recent advances in the diverse transformations of trifluoromethyl alkenes. Available from: [Link]

  • Google Patents. (n.d.). EP1389608A1 - Catalytic reduction of benzonitrile derivatives to benzoaldehyde derivatives.
  • National Center for Biotechnology Information. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Available from: [Link]

  • PubChem. (n.d.). (2-(Trifluoromethoxy)phenyl)methanamine. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). d3cy01635h1.pdf. Available from: [Link]

  • PubMed. (n.d.). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Synthesis of Diarylmethylamines via Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-Azaallyl Anions. Available from: [Link]

  • Wikipedia. (n.d.). Nitrile reduction. Available from: [Link]

  • Refubium - Freie Universität Berlin. (2021). Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds Inaugural-Dissertation to obtain. Available from: [Link]

  • Analyst (RSC Publishing). (2020). A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS. Available from: [Link]

  • Office of Justice Programs. (n.d.). GC-MS and GC-IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. Available from: [Link]

  • Human Metabolome Database. (n.d.). GC-MS Spectrum - Benzylamine GC-MS (2 TMS) (HMDB0033871). Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds is a cornerstone of innovation. The (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine scaffold presents a unique combination of functional groups that are increasingly prevalent in modern medicinal chemistry. The trifluoromethoxy group can enhance metabolic stability and membrane permeability, while the chloro substituent can modulate electronic properties and provide a vector for further chemical modification. This guide provides a comparative analysis of the potential biological activities of derivatives of this scaffold, offering insights into their synthesis, potential mechanisms of action, and a framework for their experimental evaluation against established alternatives.

The this compound Scaffold: A Promising Starting Point

The core structure of this compound combines several key features that are attractive for drug design. The trifluoromethoxy group is known to improve the pharmacokinetic profile of drug candidates by increasing lipophilicity and metabolic stability[1]. The chloro substitution on the phenyl ring can influence the molecule's interaction with biological targets and serves as a handle for synthetic diversification. While direct biological data for this specific methanamine is not extensively published, the constituent parts are present in a variety of bioactive molecules, suggesting a range of potential applications.

Derivatives of this scaffold are of particular interest for their potential as anticancer agents. The presence of halogenated phenyl rings is a common feature in many kinase inhibitors and other targeted cancer therapies. For instance, related structures like 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide derivatives have demonstrated anti-proliferative activity against various cancer cell lines[2]. Furthermore, compounds containing a 5-chloro-4-((substituted phenyl)amino)pyrimidine fragment have been identified as histone deacetylase (HDAC) inhibitors, a validated target in oncology[3].

Comparative Analysis: Targeting Histone Deacetylases (HDACs)

Based on the prevalence of the chloro-substituted phenyl motif in anticancer agents, this guide will focus on the potential of this compound derivatives as inhibitors of Histone Deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various cancers[3].

Alternative Compounds for Comparison:

To provide a robust comparison, we will evaluate our hypothetical derivatives against two well-established HDAC inhibitors:

  • Vorinostat (SAHA): A pan-HDAC inhibitor approved for the treatment of cutaneous T-cell lymphoma.

  • Entinostat (MS-275): A class I selective HDAC inhibitor currently in clinical trials for various cancers.

Hypothetical this compound Derivatives:

To explore the structure-activity relationship (SAR), we propose the synthesis and evaluation of a focused library of derivatives where the primary amine of the core scaffold is acylated with different zinc-binding groups (ZBGs), a key pharmacophoric element for HDAC inhibition.

Compound IDDerivative StructureRationale
SGC-1 N-hydroxy-3-((5-chloro-2-(trifluoromethoxy)phenyl)methyl)propanamideIntroduction of a hydroxamic acid ZBG, a classic feature of potent HDAC inhibitors like Vorinostat.
SGC-2 N-(2-aminophenyl)-3-((5-chloro-2-(trifluoromethoxy)phenyl)methyl)butanamideIncorporation of an o-aminoanilide ZBG, characteristic of class I selective inhibitors like Entinostat.
SGC-3 3-((5-chloro-2-(trifluoromethoxy)phenyl)methyl)butanoic acidA carboxylic acid derivative to assess the importance of the ZBG for activity.

Experimental Evaluation: A Step-by-Step Approach

A rigorous and comparative evaluation is essential to determine the biological activity of the novel derivatives. The following experimental workflow provides a comprehensive strategy.

Caption: A streamlined workflow for the synthesis and biological evaluation of novel HDAC inhibitors.

In Vitro HDAC Enzyme Inhibition Assay

Objective: To determine the direct inhibitory activity of the synthesized compounds against purified HDAC enzymes.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human HDAC1, HDAC2, HDAC3 (Class I), and HDAC6 (Class IIb) enzymes are commercially available. A fluorogenic substrate, such as Fluor de Lys® (Enzo Life Sciences), is used.

  • Compound Preparation: Test compounds (SGC-1, SGC-2, SGC-3) and controls (Vorinostat, Entinostat) are serially diluted in DMSO to create a concentration gradient.

  • Assay Reaction: In a 96-well plate, the HDAC enzyme, the fluorogenic substrate, and the test compounds are incubated at 37°C for 1 hour.

  • Development: A developer solution containing a protease is added to cleave the deacetylated substrate, releasing a fluorescent signal.

  • Data Acquisition: The fluorescence intensity is measured using a plate reader (Excitation/Emission ~360/460 nm).

  • Data Analysis: The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by fitting the data to a dose-response curve.

Expected Outcome: This assay will provide quantitative data on the potency and selectivity of the novel derivatives against different HDAC isoforms compared to the established inhibitors.

Cancer Cell Line Proliferation Assay

Objective: To assess the anti-proliferative effects of the compounds on human cancer cell lines.

Protocol:

  • Cell Culture: Human cancer cell lines, such as HCT-116 (colon cancer) and A549 (lung cancer), are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and controls for 72 hours.

  • Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Data Analysis: The GI50 values (the concentration required to inhibit cell growth by 50%) are calculated.

Western Blot for Histone Acetylation

Objective: To confirm the on-target effect of the compounds by measuring the acetylation levels of histones in treated cells.

Protocol:

  • Cell Treatment and Lysis: Cancer cells are treated with the test compounds for a defined period (e.g., 24 hours). The cells are then lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is probed with primary antibodies specific for acetylated histone H3 (Ac-H3) and total histone H3 (as a loading control).

  • Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.

  • Analysis: The band intensities are quantified to determine the relative increase in histone acetylation.

Comparative Performance and Data Summary

The following table provides a template for summarizing the experimental data to facilitate a direct comparison between the novel derivatives and the established HDAC inhibitors.

CompoundHDAC1 IC50 (nM)HDAC6 IC50 (nM)HCT-116 GI50 (µM)A549 GI50 (µM)
SGC-1 Experimental ValueExperimental ValueExperimental ValueExperimental Value
SGC-2 Experimental ValueExperimental ValueExperimental ValueExperimental Value
SGC-3 Experimental ValueExperimental ValueExperimental ValueExperimental Value
Vorinostat Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
Entinostat Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value

Mechanistic Insights and Structure-Activity Relationships

The data generated from these experiments will provide crucial insights into the mechanism of action and the SAR of the this compound derivatives.

SAR_Logic cluster_scaffold Core Scaffold cluster_modifications Modifications (R-group) cluster_activity Biological Activity Scaffold This compound ZBG Zinc-Binding Group (ZBG) Hydroxamate Hydroxamic Acid (e.g., SGC-1) ZBG->Hydroxamate o_Aminoanilide o-Aminoanilide (e.g., SGC-2) ZBG->o_Aminoanilide Carboxylic_Acid Carboxylic Acid (e.g., SGC-3) ZBG->Carboxylic_Acid Potency HDAC Inhibition Potency Hydroxamate->Potency High Selectivity Isoform Selectivity (Class I vs. II) o_Aminoanilide->Selectivity Class I Carboxylic_Acid->Potency Low Antiproliferative Antiproliferative Activity Potency->Antiproliferative Selectivity->Antiproliferative

Caption: A logical diagram illustrating the expected structure-activity relationships for the HDAC inhibitor derivatives.

The results from SGC-1 are expected to show potent, pan-HDAC inhibition due to the strong zinc-binding properties of the hydroxamic acid group. In contrast, SGC-2 may exhibit greater selectivity for Class I HDACs, mirroring the properties of Entinostat. SGC-3 will serve as a negative control to confirm the necessity of a potent ZBG for significant HDAC inhibition.

Conclusion and Future Directions

This guide provides a comprehensive framework for the evaluation of this compound derivatives as a novel class of bioactive compounds, with a specific focus on their potential as HDAC inhibitors. By comparing their performance against established drugs and systematically exploring their SAR, researchers can rapidly assess the therapeutic potential of this promising scaffold.

Future work should focus on expanding the derivative library to explore modifications on the phenyl ring and the linker region. Furthermore, promising lead compounds should be advanced into pharmacokinetic and in vivo efficacy studies to fully characterize their drug-like properties. The integration of computational modeling and structural biology will also be invaluable in guiding the rational design of next-generation inhibitors based on this versatile chemical scaffold.

References

  • Al-Suwaidan, I. A., et al. (2020). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2022). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. National Institutes of Health. Available at: [Link]

  • Ganesan, A. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

Sources

A Senior Application Scientist's Guide to (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine: A Comparative Analysis within the Benzylamine Class

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Substituted Benzylamines in Modern Drug Discovery

Benzylamines represent a cornerstone scaffold in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1] Their synthetic tractability and the rich chemical space accessible through aromatic substitution allow for the fine-tuning of physicochemical and pharmacokinetic properties. This guide provides an in-depth comparative analysis of a uniquely substituted analogue, (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine, within the broader context of the benzylamine class. While direct experimental data for this specific molecule is not extensively available in public literature, we can construct a robust predictive and comparative profile by leveraging established principles of physical organic chemistry and extensive data on analogous compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced impact of specific substitutions on the benzylamine scaffold.

Deconstructing the Molecule: Predicted Physicochemical and Electronic Properties

The substitution pattern of this compound—a chloro group at the 5-position and a trifluoromethoxy group at the 2-position—is particularly noteworthy. Both substituents are strongly electron-withdrawing, which is anticipated to significantly influence the molecule's basicity, lipophilicity, and metabolic stability.

Electronic Effects: A Hammett Analysis

The Hammett equation provides a quantitative framework for assessing the electronic influence of substituents on a benzene ring.[2] The chloro and trifluoromethoxy groups are characterized by positive Hammett constants (σ), indicating their electron-withdrawing nature.

SubstituentHammett Constant (σp)Hammett Constant (σm)
Chloro (-Cl)+0.23+0.37
Trifluoromethoxy (-OCF₃)+0.35 (estimated)+0.40 (estimated)
Methoxy (-OCH₃)-0.27+0.12
Methyl (-CH₃)-0.17-0.07
Trifluoromethyl (-CF₃)+0.54+0.43
Nitro (-NO₂)+0.78+0.71
Table 1: Hammett constants for various substituents. Values are approximate and can vary slightly with the reaction series.[2]

The strong inductive effect of these substituents will decrease the electron density on the aromatic ring and, consequently, on the benzylic amine. This is predicted to lower the pKa of this compound compared to unsubstituted benzylamine, making it a weaker base.

Lipophilicity and Metabolic Stability

The trifluoromethoxy group is a lipophilic bioisostere of the methoxy group and is known to enhance metabolic stability by blocking sites of oxidative metabolism.[3] The chloro group also contributes to increased lipophilicity. The combination of these two substituents is expected to yield a molecule with a significantly higher LogP value compared to benzylamine and its electron-donating substituted counterparts. This enhanced lipophilicity can improve membrane permeability, a crucial factor for oral bioavailability and blood-brain barrier penetration.[3]

CompoundpKa (predicted/measured)cLogP (predicted/measured)
Benzylamine9.34[4]1.09[5]
4-Chlorobenzylamine~9.01.68
4-Methoxybenzylamine~9.61.12
4-(Trifluoromethyl)benzylamine~8.82.27
This compound < 8.5 (Predicted) > 3.0 (Predicted)
Table 2: Comparison of predicted and measured pKa and cLogP values for selected benzylamines.

Proposed Synthesis and Characterization

A plausible synthetic route to this compound would likely commence with a commercially available substituted phenol and proceed through the introduction of the trifluoromethoxy group, followed by formylation and reductive amination.

Experimental Workflow: A Proposed Synthetic Route

G A 4-Chloro-2-nitrophenol B 4-Chloro-2-aminophenol A->B Reduction (e.g., Fe/HCl) C 4-Chloro-2-hydroxybenzaldehyde B->C Diazotization followed by Sandmeyer-type reaction D 5-Chloro-2-(trifluoromethoxy)benzaldehyde C->D Trifluoromethoxylation (e.g., CF3I, Cu catalyst) E This compound D->E Reductive Amination (e.g., NH3, H2, Pd/C)

Caption: Proposed synthetic pathway for this compound.

Detailed Protocol: Reductive Amination of 5-Chloro-2-(trifluoromethoxy)benzaldehyde

This protocol outlines the final step in the proposed synthesis, the conversion of the aldehyde to the primary amine.[6]

  • Reaction Setup: To a solution of 5-Chloro-2-(trifluoromethoxy)benzaldehyde (1.0 eq) in methanol, add a 7N solution of ammonia in methanol (10 eq).

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) (5 mol%).

  • Hydrogenation: Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 16 hours.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the desired this compound.

Spectroscopic Characterization: Predicted vs. Known Benzylamines

The identity and purity of the synthesized compound would be confirmed by standard spectroscopic methods. Below is a comparison of the expected spectral features with those of known benzylamines.

Spectroscopic TechniqueExpected Features for this compoundComparison with other Benzylamines
¹H NMR Aromatic protons (~7.0-7.5 ppm) showing complex splitting patterns due to chloro and trifluoromethoxy substitution. A singlet for the benzylic CH₂ protons (~3.9 ppm). A broad singlet for the NH₂ protons (~1.5-2.0 ppm) that is exchangeable with D₂O.In 4-chlorobenzylamine, the aromatic protons appear as two doublets. In 4-methoxybenzylamine, the methoxy group protons appear as a singlet around 3.8 ppm.[2][7]
¹³C NMR Aromatic carbons with distinct chemical shifts influenced by the substituents. The benzylic carbon (CH₂) would appear around 45 ppm. The carbon bearing the trifluoromethoxy group would be significantly deshielded.The benzylic carbon in benzylamine is at ~46 ppm. Substituents alter the chemical shifts of the aromatic carbons in a predictable manner based on their electronic effects.[2]
IR Spectroscopy N-H stretching of the primary amine as two bands in the 3300-3400 cm⁻¹ region. Aromatic C-H stretching just above 3000 cm⁻¹. Strong C-F stretching bands characteristic of the OCF₃ group.[3]The N-H stretching bands are characteristic of primary amines. The absence of these bands would indicate a secondary or tertiary amine.[8]
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns would likely involve the loss of the amino group and cleavage at the benzylic position.[9][10]The fragmentation of benzylamines often shows a prominent peak corresponding to the tropylium ion (m/z 91) or substituted tropylium ions.[9]
Table 3: Predicted and comparative spectroscopic data for benzylamines.

Potential Applications in Drug Design: A Focus on Serotonin Transporter (SERT) Inhibition

Substituted benzylamines are known to interact with a variety of biological targets, including monoamine transporters.[1] The serotonin transporter (SERT) is a particularly important target for the treatment of depression and anxiety disorders.[11][12] Many selective serotonin reuptake inhibitors (SSRIs) are based on scaffolds that can be considered derivatives of benzylamine.

SERT Signaling Pathway and the Role of Inhibitors

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A Tryptophan B 5-Hydroxytryptophan A->B Tryptophan Hydroxylase C Serotonin (5-HT) B->C Aromatic L-Amino Acid Decarboxylase D Vesicular Storage C->D VMAT2 F Synaptic Cleft D->F Release E SERT G 5-HT Receptors H Downstream Signaling G->H F->E Reuptake F->G Binding I This compound (Potential Inhibitor) I->E Inhibition

Caption: Simplified serotonin signaling pathway and the site of action for SERT inhibitors.

By blocking the reuptake of serotonin from the synaptic cleft, SERT inhibitors increase the concentration of this neurotransmitter available to bind to postsynaptic receptors, thereby modulating downstream signaling pathways implicated in mood regulation.[13][14]

The structural features of this compound—particularly its predicted high lipophilicity and the specific electronic profile conferred by its substituents—make it an intriguing candidate for investigation as a SERT inhibitor. The trifluoromethoxy group, in particular, has been incorporated into numerous CNS-active drugs to enhance their pharmacokinetic properties.

Conclusion: A Promising Scaffold for Further Investigation

While this compound remains a molecule for which extensive experimental data is not yet publicly available, a thorough analysis of its constituent parts and comparison with well-characterized benzylamines allows for a robust and scientifically grounded predictive assessment. The combination of a chloro and a trifluoromethoxy group on the benzylamine scaffold is anticipated to result in a compound with reduced basicity, enhanced lipophilicity, and increased metabolic stability. These properties are highly desirable in the context of drug design, particularly for CNS targets such as the serotonin transporter. The proposed synthetic route is feasible with established chemical methodologies, and the outlined characterization techniques provide a clear path for its empirical validation. This in-depth analysis underscores the potential of this compound as a valuable building block for the development of novel therapeutic agents and warrants its further investigation by the scientific community.

References

  • Designing rapid onset selective serotonin re-uptake inhibitors. 2: structure-activity relationships of substituted (aryl)benzylamines. PubMed. [Link]

  • Benzylamine | C6H5CH2NH2 | CID 7504. PubChem. [Link]

  • IR: amines. University of Calgary. [Link]

  • Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate. [Link]

  • Molecular pathways linking the serotonin transporters (SERT) to depressive disorder: from mechanisms to treatments. PubMed. [Link]

  • Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Indian Academy of Sciences. [Link]

  • Serotonin transporter. Wikipedia. [Link]

  • 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. PubMed. [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • 4-Chlorobenzylamine | C7H8ClN | CID 66036. PubChem. [Link]

  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central. [Link]

  • Dopamine Transport by the Serotonin Transporter: A Mechanistically Distinct Mode of Substrate Translocation. Journal of Neuroscience. [Link]

  • 24.10 Spectroscopy of Amines. OpenStax. [Link]

  • Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor. ResearchGate. [Link]

  • Competition uptake analysis of SERT inhibitors and substrates. ResearchGate. [Link]

  • Calculated Log P Values for the Investigated Compounds. ResearchGate. [Link]

  • Infrared Spectroscopy. CDN. [Link]

  • Novel and atypical pathways for serotonin signaling. PubMed Central. [Link]

  • Electronic Supporting Information. The Royal Society of Chemistry. [Link]

  • Serotonin Receptor Signaling. QIAGEN GeneGlobe. [Link]

  • Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow. Beilstein Journals. [Link]

  • Benzylamine. Wikipedia. [Link]

  • Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms. ACS Publications. [Link]

Sources

A Comparative In Vitro Analysis of Novel Phenylmethanamine Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the rigorous in vitro evaluation of novel chemical entities is the critical first step in identifying promising therapeutic candidates. This guide provides a comprehensive comparative analysis of a new class of compounds derived from (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine. For the purpose of this guide, we will evaluate three hypothetical derivatives, designated as CTPM-1, CTPM-2, and CTPM-3, which have been synthesized as potential inhibitors of a key oncogenic kinase, Cyclin-Dependent Kinase 2 (CDK2).

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the experimental workflows, data interpretation, and comparative analysis of these novel compounds against a known CDK2 inhibitor, Milciclib. Our approach is grounded in established scientific principles, ensuring that the described protocols are robust and the data interpretation is logical and insightful.

Introduction to the this compound (CTPM) Scaffold

The this compound (CTPM) scaffold has been identified as a promising starting point for the development of kinase inhibitors due to its structural features that allow for diverse chemical modifications. The trifluoromethoxy group offers metabolic stability, while the chloro substituent provides a key interaction point within the ATP-binding pocket of many kinases. The methanamine linker allows for the introduction of various side chains to modulate potency, selectivity, and pharmacokinetic properties. Our hypothetical derivatives, CTPM-1, CTPM-2, and CTPM-3, have been designed with unique side chains to explore the structure-activity relationship (SAR) for CDK2 inhibition.

Comparative In Vitro Testing Strategy

Our in vitro testing strategy is designed as a hierarchical screening cascade to comprehensively evaluate the potential of the CTPM derivatives. This multi-tiered approach allows for early and efficient decision-making in the drug discovery process.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Tertiary Screening Biochemical Assay Biochemical CDK2/CycA2 Kinase Assay (IC50 Determination) Cell-Based Assays Cell-Based Target Engagement (NanoBRET™) Biochemical Assay->Cell-Based Assays Potent Compounds Cytotoxicity Assay Cytotoxicity/Cell Viability Assay (MTT or CellTiter-Glo®) Cell-Based Assays->Cytotoxicity Assay Confirmed Activity Selectivity Profiling Kinase Selectivity Panel (Against other CDKs and off-target kinases) Cytotoxicity Assay->Selectivity Profiling Favorable Therapeutic Index Pathway Analysis Downstream Pathway Modulation (Western Blot for p-Rb) Selectivity Profiling->Pathway Analysis Selective Compounds Lead Candidate Nomination Lead Candidate Nomination Pathway Analysis->Lead Candidate Nomination G Cyclin D/CDK4_6 Cyclin D / CDK4/6 pRb p-Rb Cyclin D/CDK4_6->pRb Cyclin E/CDK2 Cyclin E / CDK2 Cyclin E/CDK2->pRb Rb Rb E2F E2F Rb->E2F G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition CTPM_Derivatives CTPM Derivatives CTPM_Derivatives->Cyclin E/CDK2 Inhibition

Figure 2: Simplified schematic of the CDK2-Rb signaling pathway.

Experimental Protocol: Western Blot for Phospho-Rb

Procedure:

  • Treat MCF-7 cells with CTPM-1, CTPM-2, and Milciclib at their respective GI50 concentrations for 24 hours.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phospho-Rb (Ser807/811) and total Rb.

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities to determine the ratio of phospho-Rb to total Rb.

Expected Outcome: Treatment with potent CDK2 inhibitors like CTPM-1 and Milciclib should lead to a significant decrease in the levels of phosphorylated Rb, confirming on-target pathway modulation.

Conclusion and Future Directions

This comparative guide outlines a systematic in vitro approach to characterize novel compounds derived from the this compound scaffold. Based on our hypothetical data, CTPM-1 emerges as a potent and cell-active CDK2 inhibitor, warranting further investigation. While its therapeutic index is a point for consideration, its superior potency compared to the reference compound makes it a promising lead candidate.

Future studies should include a comprehensive kinase selectivity panel to assess off-target effects, as well as in vivo pharmacokinetic and efficacy studies in relevant cancer models to validate its therapeutic potential. The structure-activity relationships derived from these initial studies will be invaluable in guiding the design of next-generation CTPM derivatives with improved potency, selectivity, and safety profiles.

References

  • ResearchGate. (2021). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Available at: [Link]

  • PubChem. 5-chloro-2-hydroxy-N-(3-(trifluoromethyl)phenyl)benzamide. Available at: [Link]

  • PubChem. 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Available at: [Link]

  • Vipergen. Cell Based Assays & Cell Based Screening Assays in Modern Research. Available at: [Link]

  • Charles River Laboratories. Novel In Vitro Models for Drug Discovery. Available at: [Link]

  • BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Available at: [Link]

  • Kosheeka. (2023). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available at: [Link]

  • MDPI. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. Available at: [Link]

  • PubMed. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available at: [Link]

  • Creative BioMart. Enzyme Target and Screening. Available at: [Link]

  • MDPI. (2022). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Available at: [Link]

  • IntechOpen. (2021). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Available at: [Link]

  • SciELO. (2023). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Available at: [Link]

  • ACS Publications. (2005). Mechanistic Basis of Enzyme-Targeted Drugs. Available at: [Link]

  • Oriental Journal of Chemistry. (2018). Synthesis and in vitro antifungal evaluation of benzoimidazolyl-piperazinyl-phenylmethanone derivatives. Available at: [Link]

  • PubMed. (1997). Synthesis and antiviral activity of certain 5'-modified analogs of 2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole. Available at: [Link]

  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Available at: [Link]

A Comparative Guide to Purity Assessment of Synthesized (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the meticulous verification of a synthesized molecule's purity is a critical, non-negotiable step. The presence of even minute impurities can drastically alter a compound's biological activity, toxicity profile, and ultimately, the validity of experimental data. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine, a key building block in the synthesis of various pharmaceutical agents. We will delve into the rationale behind experimental choices, present detailed protocols, and offer a comparative analysis of the most effective techniques, empowering you to make informed decisions for your quality control workflows.

The Synthetic Landscape and Anticipated Impurities

This compound is commonly synthesized via the reduction of its corresponding nitrile precursor, 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile. The choice of reducing agent and reaction conditions significantly influences the impurity profile of the final product.

Common Reduction Methods and Their Associated Impurities:

  • Catalytic Hydrogenation: This method, often employing catalysts like Raney Nickel or Palladium on carbon (Pd/C), is widely used in industrial settings. However, it is not without its challenges. Over-reduction is a possibility, and more significantly, the intermediate imine can react with the final amine product to form secondary and tertiary amines[1].

  • Metal Hydride Reduction: Reagents such as Lithium Aluminum Hydride (LiAlH₄) or Borane complexes (e.g., BH₃-THF) are also effective for nitrile reduction[2]. While often providing cleaner conversions, incomplete reduction can leave traces of the starting nitrile. The workup procedure for these reactions is also critical, as improper quenching can lead to the formation of byproducts.

Beyond process-related impurities, the inherent chemical nature of benzylamines makes them susceptible to degradation. Oxidation is a primary concern, potentially leading to the formation of the corresponding imine and aldehyde[3][4]. Exposure to light can also catalyze degradation pathways[5][6].

Therefore, a robust purity assessment strategy must be capable of separating and quantifying the active pharmaceutical ingredient (API) from:

  • The starting nitrile precursor.

  • Secondary and tertiary amine byproducts.

  • Oxidative degradation products (imine and aldehyde).

  • Other potential process-related impurities and residual solvents.

A Comparative Analysis of Analytical Techniques

The following table provides a comparative overview of the most suitable analytical techniques for the purity assessment of this compound.

Technique Principle Advantages for this Analyte Limitations Primary Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution for separating closely related impurities. Well-established for purity and stability-indicating assays[7][8].Requires chromophores for UV detection. May require derivatization for compounds with poor UV absorbance.Quantitative purity determination and stability testing.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.High sensitivity and specificity for identifying unknown impurities[7]. Suitable for volatile and semi-volatile compounds.May require derivatization for polar amines to improve peak shape and volatility. High temperatures can cause degradation of thermally labile compounds.Impurity identification and quantification of volatile impurities.
¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides structural information for impurity identification. Quantitative NMR (qNMR) can determine purity without a reference standard for each impurity. ¹⁹F NMR is particularly powerful for fluorinated compounds due to high sensitivity and minimal background signals[9][10].Lower sensitivity compared to chromatographic methods. May not detect impurities present at very low levels.Structural elucidation of impurities and orthogonal method for purity confirmation.
Elemental Analysis Measures the elemental composition (C, H, N, etc.) of a sample.Provides fundamental information about the elemental composition to confirm the empirical formula.Does not provide information about the nature or quantity of individual impurities.Confirmation of the elemental composition of the bulk material.

Experimental Protocols

The following are detailed, best-practice protocols for the most critical analytical techniques. These are designed as self-validating systems, incorporating system suitability checks to ensure data integrity.

High-Performance Liquid Chromatography (HPLC) - Stability-Indicating Method

This reverse-phase HPLC method is designed to separate this compound from its potential impurities and degradation products.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phase A: 0.1% Formic Acid in Water D Equilibrate C18 Column A->D B Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile B->D C Prepare Sample: 1 mg/mL in 50:50 A:B E Inject Sample (10 µL) C->E D->E F Gradient Elution E->F G UV Detection at 254 nm F->G H Integrate Peaks G->H I Calculate % Purity H->I GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Prepare Sample: 1 mg/mL in Dichloromethane B Inject Sample (1 µL, splitless) A->B C Temperature Program B->C D Mass Spectrometry Detection C->D E Identify Peaks by Mass Spectra D->E F Quantify using Internal Standard E->F qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis A Accurately weigh sample and internal standard B Dissolve in deuterated solvent (e.g., DMSO-d₆) A->B C Acquire ¹H and ¹⁹F NMR spectra B->C D Integrate signals of analyte and internal standard C->D E Calculate purity based on integral ratios D->E

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Chloro-2-(trifluoromethoxy)phenyl)methanamine
Reactant of Route 2
Reactant of Route 2
(5-Chloro-2-(trifluoromethoxy)phenyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.